Flt3/chk1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H23F3N6O2S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-N-(3-aminopropyl)-2-N-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H23F3N6O2S/c1-30(28,29)27-8-5-12-9-14(4-3-13(12)11-27)25-17-24-10-15(18(19,20)21)16(26-17)23-7-2-6-22/h3-4,9-10H,2,5-8,11,22H2,1H3,(H2,23,24,25,26) |
InChI Key |
PROGKLMIRQVLRO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCN)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Flt3/chk1-IN-2: A Dual Inhibitor Targeting Key Pathways in Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Flt3/chk1-IN-2, also identified as compound 30, is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (Chk1). This document provides an in-depth technical overview of the mechanism of action, preclinical data, and relevant experimental protocols for this compound. The dual inhibitory action of this compound presents a promising therapeutic strategy for Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 mutations, by concurrently targeting pathways involved in cell proliferation, survival, and resistance to therapy. Mechanistic studies reveal that this compound downregulates the c-Myc oncogene and activates the p53 tumor suppressor pathway, contributing to its efficacy in overcoming both adaptive and acquired resistance to conventional FLT3 inhibitors.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge.
Checkpoint kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway and is also involved in cell cycle regulation. In the context of FLT3-ITD positive AML, Chk1 has been identified as a key regulator of leukemic cell proliferation. The simultaneous inhibition of both FLT3 and Chk1 represents a rational and promising therapeutic approach to enhance cytotoxicity and overcome resistance mechanisms in AML. This compound has emerged as a lead compound in this class, demonstrating potent dual inhibitory activity and favorable pharmacokinetic properties.[1][2]
Mechanism of Action
This compound exerts its anti-leukemic effects through the dual inhibition of FLT3 and Chk1 kinases.
FLT3 Inhibition: By targeting the ATP-binding site of both wild-type (WT) and mutated FLT3, this compound blocks the constitutive activation of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This inhibition disrupts the uncontrolled proliferation and survival signals that drive the growth of FLT3-mutated AML cells.
Chk1 Inhibition: Inhibition of Chk1 by this compound disrupts the cell cycle checkpoints, particularly the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells with damaged DNA. Furthermore, Chk1 inhibition has been shown to downregulate the expression of the c-Myc oncogene, a key driver of cell proliferation and metabolism.[2][3]
Dual Inhibition and Synergy: The concurrent inhibition of FLT3 and Chk1 by a single agent leads to a synergistic anti-tumor effect. Mechanistic studies have shown that this dual targeting approach leads to the downregulation of the c-Myc pathway and the activation of the p53 tumor suppressor pathway.[1][2][3] The activation of p53 is particularly significant as some FLT3 inhibitors have been shown to downregulate p53, contributing to adaptive resistance.[3] By activating p53, this compound can overcome this resistance mechanism.
Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound 30) from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| Chk1 | 25.63[4] |
| FLT3-WT | 16.39[4] |
| FLT3-D835Y | 22.80[4] |
Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| MV-4-11 | FLT3-ITD (homozygous) | Data not explicitly available for this compound. A similar dual inhibitor (A28) showed an IC50 of 0.53 ± 0.17 nM.[3] |
| MOLM-13 | FLT3-ITD (heterozygous) | Data not explicitly available for this compound. |
Table 3: In Vivo Efficacy in AML Xenograft Models
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |
| NU/NU mice | MV-4-11 | A28 (similar dual inhibitor), 10 mg/kg, weekly intravenous injection | 47.44 | [3] |
| NU/NU mice | MOLM-13 | This compound (Compound 30) | Effectively inhibited tumor growth (specific % not provided) | [1][2] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 of this compound against FLT3 and Chk1 kinases.
Materials:
-
Recombinant FLT3 or Chk1 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound (Compound 30)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A 10-point, 4-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended.
-
Prepare the kinase/antibody mix in kinase buffer at 3x the final desired concentration.
-
Prepare the tracer solution in kinase buffer at 3x the final desired concentration.
-
In a 384-well plate, add 5 µL of the serially diluted this compound or DMSO (vehicle control).
-
Add 5 µL of the kinase/antibody mix to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of this compound on AML cell lines such as MV-4-11 and MOLM-13.
Materials:
-
MV-4-11 or MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (Compound 30)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed MV-4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model using MV-4-11 cells to evaluate the in vivo efficacy of this compound.
Materials:
-
MV-4-11 cells
-
6-8 week old female immunodeficient mice (e.g., NU/NU or NOD/SCID)
-
Matrigel (optional)
-
This compound (Compound 30) formulated for in vivo administration
-
Vehicle control solution
Procedure:
-
Subcutaneously inject 5-10 x 10^6 MV-4-11 cells, re-suspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).
-
Calculate the tumor growth inhibition (TGI) as a percentage.
Western Blot Analysis of c-Myc and p53 Pathways
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the c-Myc and p53 pathways.
Materials:
-
AML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-FLT3, FLT3, p-Chk1, Chk1, c-Myc, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat AML cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways
Caption: Flt3 and Chk1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using an MTT-based cell viability assay.
Logical Relationship: Dual Inhibition Mechanism
Caption: Logical flow of the dual inhibition mechanism of this compound leading to apoptosis.
Conclusion
This compound is a promising dual inhibitor with a well-defined mechanism of action that addresses the critical challenge of resistance in FLT3-mutated AML. Its ability to simultaneously block key proliferation and survival pathways while activating tumor suppressor functions provides a strong rationale for its continued preclinical and potential clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for AML. Further investigation into the in vivo efficacy, safety profile, and potential combination strategies will be crucial in realizing the full therapeutic potential of this compound.
References
Dual FLT3/CHK1 Inhibition: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations. This dual-pronged attack aims to directly target the oncogenic driver (mutant FLT3) while simultaneously disrupting the DNA damage response (DDR) pathway, a key mechanism of resistance, through CHK1 inhibition. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dual FLT3/CHK1 inhibitors, with a focus on the core scaffolds that have demonstrated potent and selective activity. We will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive resource for researchers in the field.
Core Structure-Activity Relationships
Recent research has led to the discovery of potent dual inhibitors of FLT3 and CHK1. One of the most promising scaffolds is the 5-trifluoromethyl-2-aminopyrimidine core. The exploration of this scaffold has revealed key structural modifications that govern the potency and selectivity of these dual inhibitors.
A representative potent dual inhibitor, compound 30 , demonstrates exceptional activity against both FLT3 and CHK1.[1] Molecular docking studies have provided insights into the binding modes of these inhibitors within the ATP-binding pockets of both kinases.[1][2] The SAR studies around this scaffold have primarily focused on modifications at the 4-position of the central phenyl ring.[1] The introduction of a conformational restriction strategy at this position has been instrumental in achieving high efficiency for both targets.[1]
Another key development in this area is the creation of Proteolysis-Targeting Chimeras (PROTACs) based on these dual inhibitors. For instance, the dual inhibitor TLX-83 has been utilized as the warhead for designing FLT3/CHK1 dual PROTACs.[2] The (1S,4S)-4-aminocyclohexyl motif of TLX-83 was identified as a suitable vector for linker attachment, pointing towards the solvent-exposed region in both FLT3 and CHK1.[2] The subsequent development and optimization of these PROTACs, such as compound A28 , have demonstrated efficient degradation of both FLT3 and CHK1 proteins, offering a novel therapeutic modality to overcome resistance.[2]
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative dual FLT3/CHK1 inhibitors against their target kinases and their anti-proliferative effects on AML cell lines.
| Compound | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 IC50 (nM) | MOLM-13 IC50 (nM) | Reference |
| 15 | 7.42 ± 1.23 | 9.21 ± 0.04 | - | 0.83 ± 0.15 | 10.55 ± 1.70 | [3] |
| 7r | 7.82 | - | - | 46.07 | 51.6 | [4] |
| 30 | Potent | Effective against various mutations | Potent | Excellent | - | [1][5][6] |
| A27 (PROTAC) | - | - | - | 0.53 ± 0.17 | - | [2] |
| A28 (PROTAC) | - | - | - | 0.35 | - | [2] |
Note: Specific IC50 values for compound 30 were not detailed in the provided search results, but its high potency was consistently highlighted.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these dual inhibitors, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Flt3/chk1-IN-2: A Technical Guide to a Novel Dual Inhibitor for Acute Myeloid Leukemia
FOR IMMEDIATE RELEASE
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of Flt3/chk1-IN-2 (also known as compound 30). This novel small molecule is a potent dual inhibitor of F-ms like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), two key therapeutic targets in Acute Myeloid Leukemia (AML).
Introduction: The Rationale for Dual FLT3/CHK1 Inhibition in AML
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients and are associated with a poor prognosis.[1][2] These mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[2]
While FLT3 inhibitors (FLT3i) have shown clinical efficacy, resistance, both acquired and adaptive, remains a significant challenge.[3][4][5] Research has indicated that the inhibition of FLT3 can lead to the activation of compensatory signaling pathways, contributing to this resistance. One such pathway is the DNA damage response (DDR) pathway, in which CHK1 is a principal regulator.[6] The inhibition of CHK1 can force tumor cells with DNA damage into mitosis, leading to apoptosis.[6] Preclinical studies have demonstrated that the simultaneous targeting of FLT3 and CHK1 can restore the p53 pathway, which is often inactivated by FLT3i, and overcome resistance.[3][6] This synergistic effect provides a strong rationale for the development of dual FLT3/CHK1 inhibitors.
This compound was discovered as a potent dual inhibitor with favorable oral pharmacokinetic properties and kinase selectivity, making it a promising candidate for further development in the treatment of AML.[6][7]
Discovery and Synthesis of this compound
This compound was identified through a structure-activity relationship (SAR) study based on a 5-trifluoromethyl-2-aminopyrimidine core.[6] The synthesis of this compound and its analogs is outlined in the scientific literature.[6]
Biological Activity and Data Presentation
This compound demonstrates potent inhibitory activity against both wild-type and mutated forms of FLT3, as well as CHK1. The following tables summarize the key quantitative data for this compound.
| Target | IC50 (nM) |
| CHK1 | 25.63 |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
| Table 1: In vitro enzymatic inhibitory activity of this compound.[7] |
| Cell Line | FLT3 Mutation | Antiproliferative Activity (IC50) |
| MV4-11 | ITD | Potent (specific value not provided) |
| BaF3 | Various TKD & ITD | Effective against varied resistance |
| Table 2: Cellular activity of this compound in AML cell lines.[6] |
This compound also exhibits high selectivity over the c-Kit kinase and has a low affinity for the hERG channel, suggesting a favorable safety profile.[6] Furthermore, it possesses good oral pharmacokinetic properties.[3][6]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leukemic effects by simultaneously inhibiting the FLT3 and CHK1 signaling pathways. Upon treatment, a dose-dependent inhibition of FLT3 phosphorylation is observed, which subsequently suppresses its downstream effectors, including STAT5, AKT, and ERK.[6] Concurrently, the inhibitor decreases the phosphorylation of CHK1 at serine 296, a marker of ATR-CHK1 pathway inhibition.[6] This dual inhibition leads to the downregulation of the c-Myc pathway and the activation of the p53 pathway, ultimately overcoming resistance and inducing apoptosis in AML cells.[3][8]
Caption: this compound dual inhibition signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against FLT3 and CHK1 kinases can be determined using a variety of commercially available assay kits, typically employing a fluorescence-based method. The general principle involves incubating the kinase, a specific substrate, and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, and the IC50 value is calculated as the concentration of the inhibitor that results in 50% inhibition of the kinase activity.
Cell Proliferation Assay
The antiproliferative activity of this compound on AML cell lines (e.g., MV4-11) is assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then determined, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to untreated controls.
Western Blot Analysis of Phosphorylated Proteins
To confirm the mechanism of action at the cellular level, Western blotting is performed to assess the phosphorylation status of key signaling proteins. AML cells are treated with this compound for a defined time, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of FLT3, STAT5, AKT, ERK, and CHK1.
Caption: Western blot experimental workflow.
Future Directions: PROTAC Development
Building on the dual inhibitor scaffold, researchers have explored the development of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A dual FLT3/CHK1 PROTAC, A28, has been developed based on a similar inhibitor, TLX-83.[4] This PROTAC efficiently degrades both FLT3 and CHK1 and has shown the potential to overcome acquired and adaptive resistance in vitro.[4]
Caption: Mechanism of action for a dual FLT3/CHK1 PROTAC.
Conclusion
This compound is a potent and selective dual inhibitor of FLT3 and CHK1 with promising preclinical activity against AML. Its mechanism of action, targeting two key pathways involved in leukemogenesis and drug resistance, provides a strong rationale for its continued investigation as a potential therapeutic agent. The development of PROTACs based on this dual-inhibition strategy represents an exciting and innovative approach to further enhance the therapeutic potential for patients with FLT3-mutated AML.
References
- 1. Rational design of next-generation FLT3 inhibitors in acute myeloid leukemia: From laboratory to clinics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Flt3/chk1-IN-2: A Technical Guide to Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Flt3/chk1-IN-2, a potent dual inhibitor of F-ms like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). This document details the compound's mechanism of action, summarizes its inhibitory activity, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways involved. This compound, also referred to as compound 30 in some literature, has demonstrated significant potential in overcoming resistance to conventional FLT3 inhibitors in the context of Acute Myeloid Leukemia (AML).
Core Concepts: Targeting FLT3 and CHK1 in AML
FLT3 is a receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.
CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. In cancer cells, CHK1 is often overexpressed and contributes to genomic stability and resistance to chemotherapy.
The dual inhibition of both FLT3 and CHK1 presents a promising therapeutic strategy. By simultaneously targeting a key driver of leukemic cell proliferation (FLT3) and a critical component of the cellular stress response and survival machinery (CHK1), this compound aims to induce synthetic lethality and overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent FLT3 inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key IC50 values reported for this dual inhibitor.
| Target | IC50 (nM) | Assay Type |
| CHK1 | 25.63 | Kinase Assay |
| FLT3-WT | 16.39 | Kinase Assay |
| FLT3-D835Y | 22.80 | Kinase Assay |
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-pronged mechanism. By inhibiting the constitutive signaling from mutated FLT3, it directly suppresses the proliferation of AML cells. Concurrently, the inhibition of CHK1 disrupts the cell's ability to repair DNA damage and manage replicative stress, ultimately pushing the cancer cells towards apoptosis.
A key aspect of this compound's mechanism is its impact on downstream signaling pathways. Mechanistic studies have indicated that dual inhibition of FLT3 and CHK1 leads to the downregulation of the c-Myc oncogene and the activation of the p53 tumor suppressor pathway[1][2]. This concerted action on two critical regulators of cell fate is believed to be a major contributor to the compound's potent anti-cancer activity and its ability to overcome resistance.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
Flt3/chk1-IN-2: A Dual Inhibitor Modulating c-Myc and p53 Pathways in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Flt3/chk1-IN-2, also identified as compound 30, is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[1][2] This compound has emerged as a promising therapeutic candidate for acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations, which are associated with a poor prognosis. Mechanistic studies have revealed that this compound exerts its anti-leukemic effects by concurrently downregulating the oncogenic c-Myc pathway and activating the tumor-suppressive p53 pathway.[2][3] This dual-action mechanism not only enhances cytotoxicity against AML cells but also offers a strategy to overcome adaptive and acquired resistance to conventional FLT3 inhibitors.[2][3] This technical guide provides a comprehensive overview of the core biology, experimental data, and methodologies related to the effects of this compound on the c-Myc and p53 signaling cascades.
Core Mechanism of Action
This compound's therapeutic efficacy stems from its simultaneous inhibition of two key kinases implicated in AML pathogenesis:
-
FLT3 Inhibition: The compound targets both wild-type FLT3 and its mutated forms, such as the internal tandem duplication (FLT3-ITD) and the D835Y mutation.[1] By inhibiting the constitutive activation of FLT3, it disrupts downstream pro-proliferative and survival signaling pathways, including the STAT5, ERK, and AKT pathways.[3]
-
CHK1 Inhibition: CHK1 is a critical regulator of the cell cycle and DNA damage response. In the context of FLT3-ITD positive AML, CHK1 expression is often upregulated.[4] Inhibition of CHK1 by this compound disrupts cell cycle checkpoints and can lead to apoptotic cell death, particularly in cancer cells with underlying DNA replication stress.[3]
The convergence of these two inhibitory actions leads to the significant modulation of the c-Myc and p53 pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (Compound 30).
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CHK1 | 25.63[1] |
| FLT3-WT | 16.39[1] |
| FLT3-D835Y | 22.80[1] |
Table 2: Anti-proliferative Activity in AML Cell Lines
| Cell Line | IC50 (nM) |
| MV-4-11 (FLT3-ITD) | ~5[3] |
| MOLM-13 (FLT3-ITD) | ~5[3] |
Effect on c-Myc and p53 Signaling Pathways
Mechanistic studies have demonstrated that this compound orchestrates a dual attack on two of the most critical pathways in cancer biology:
-
Downregulation of the c-Myc Pathway: The inhibition of FLT3 and CHK1 signaling by this compound leads to a reduction in the expression of the oncoprotein c-Myc.[2][5] c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its downregulation is a key indicator of the anti-leukemic efficacy of FLT3 and CHK1 inhibitors.[5]
-
Activation of the p53 Pathway: A crucial aspect of this compound's mechanism is its ability to activate the p53 tumor suppressor pathway.[2][3] While some FLT3 inhibitors can lead to the downregulation of p53, contributing to drug resistance, the concurrent inhibition of CHK1 by this compound appears to counteract this effect and restore p53 protein levels.[5] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, further contributing to the elimination of cancer cells.
Caption: this compound signaling pathway modulation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Cell Culture
-
Cell Lines: MV-4-11 and MOLM-13 human acute myeloid leukemia cell lines, both harboring the FLT3-ITD mutation, are commonly used.
-
Culture Medium: RPMI-1640 or IMDM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein levels and phosphorylation status of key signaling molecules in the c-Myc and p53 pathways.
-
Protocol:
-
AML cells (e.g., MV-4-11) are seeded and treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
Phospho-FLT3, FLT3, Phospho-STAT5, STAT5, Phospho-ERK, ERK, Phospho-AKT, AKT, Phospho-CHK1, CHK1, c-Myc, p53, and β-actin (as a loading control).
-
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To assess the anti-proliferative effect of this compound on AML cells.
-
Protocol:
-
Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
For MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.
-
For CellTiter-Glo assay, the reagent is added to each well, and luminescence is measured according to the manufacturer's protocol.
-
IC50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously or intravenously injected with human AML cells (e.g., MV-4-11).
-
Tumor growth is monitored regularly.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting or immunohistochemistry).
-
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising, rationally designed dual inhibitor with a clear mechanism of action involving the suppression of the c-Myc oncogenic pathway and the activation of the p53 tumor suppressor pathway. The preclinical data strongly support its potential as a therapeutic agent for AML, particularly in the context of FLT3-mutated disease where resistance to single-agent therapies remains a significant clinical challenge. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the therapeutic potential of this and similar dual-targeting compounds in the ongoing effort to develop more effective treatments for acute myeloid leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fms-like tyrosine kinase 3-internal tandem duplications epigenetically activates checkpoint kinase 1 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Flt3/chk1-IN-2: A Comprehensive Kinase Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flt3/chk1-IN-2, also known as Compound 30, is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[1][2] This technical guide provides a detailed overview of the kinase selectivity profile of this compound, along with experimental protocols for its characterization and visualization of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and kinase inhibitor discovery.
Kinase Selectivity Profile
This compound has been characterized as a dual inhibitor with high potency against both wild-type and mutated forms of FLT3, as well as CHK1. The inhibitory activity is summarized in the table below.
| Kinase Target | IC50 (nM) |
| CHK1 | 25.63 |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
Table 1: In vitro inhibitory activity of this compound against primary kinase targets.
A broader kinase selectivity profile for this compound (Compound 30) has been determined to assess its specificity. The compound was screened against a panel of various kinases, demonstrating a favorable selectivity profile with primary activity against FLT3 and CHK1.[1] While the complete panel data is detailed in the primary literature, the key takeaway is the compound's high affinity for its intended targets with lower activity against other screened kinases, highlighting its potential for targeted therapy with reduced off-target effects.
Experimental Protocols
The following protocols describe standard methodologies for determining the kinase inhibition and cellular activity of compounds like this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase in a biochemical assay format, such as a radiometric or luminescence-based assay.
Materials:
-
Purified recombinant kinase (e.g., FLT3, CHK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-³²P]ATP for radiometric assay)
-
96-well or 384-well assay plates
-
Plate reader (luminometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
Purified kinase enzyme.
-
Kinase-specific substrate.
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).
-
Detection:
-
Luminescence-based Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's instructions. Read the luminescence signal on a plate reader.
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the filter to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to determine the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MV4-11, a human AML cell line with FLT3-ITD mutation)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a DMSO-treated control group.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan product.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of FLT3 and CHK1, as well as a general experimental workflow for kinase inhibitor profiling.
Caption: FLT3 Signaling Pathway.
Caption: CHK1 Signaling Pathway.
Caption: Kinase Inhibitor Profiling Workflow.
References
Dual FLT3/CHK1 Inhibition: A Technical Guide to Overcoming Resistance in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant hurdle in the treatment of Acute Myeloid Leukemia (AML). A novel and promising strategy to counteract this challenge is the dual inhibition of FLT3 and Checkpoint Kinase 1 (CHK1). This technical guide details the rationale, mechanism of action, and preclinical evidence for a dual FLT3/CHK1 inhibitor, herein referred to as Flt3/chk1-IN-2 (based on publicly available data on similar compounds designated as '30' or 'TLX-83' and its derived PROTAC 'A28'), in overcoming both adaptive and acquired resistance in FLT3-mutated AML.[1][2][3] This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols to aid in the research and development of next-generation AML therapeutics.
Introduction: The Challenge of FLT3 Inhibitor Resistance in AML
FLT3 mutations are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[4][5] First and second-generation FLT3 inhibitors have shown clinical efficacy, but their long-term benefit is often limited by the emergence of resistance.[3][6] Resistance mechanisms are broadly categorized as:
-
On-target (acquired) resistance: Secondary mutations in the FLT3 kinase domain that prevent inhibitor binding.[6]
-
Off-target (adaptive) resistance: Activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as the RAS/MAPK and PI3K/AKT pathways.[4][5]
The simultaneous targeting of a key driver mutation (FLT3) and a critical cell cycle regulator and DNA damage response protein (CHK1) presents a synergistic approach to induce cytotoxicity and overcome these resistance mechanisms.[1][2]
The Role of CHK1 in AML and Resistance
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the DNA damage response and cell cycle regulation. In the context of FLT3-ITD positive AML, CHK1 expression is often elevated.[7] FLT3-ITD has been shown to epigenetically enhance CHK1 transcription by recruiting p300 to the CHK1 promoter, leading to H3K27 acetylation.[7] This upregulation of CHK1 contributes to the proliferation and survival of leukemic cells.[7]
Inhibition of CHK1 in FLT3-mutated AML cells has been shown to:
-
Inhibit cell proliferation and induce apoptosis.[7]
-
Increase sensitivity to other therapeutic agents.[7]
This compound: A Dual Inhibitor Strategy
This compound represents a class of small molecule inhibitors designed to simultaneously target both FLT3 and CHK1. This dual-targeting approach offers a multi-pronged attack on AML cells.
Mechanism of Action
The dual inhibition of FLT3 and CHK1 by compounds like '30' and the PROTAC 'A28' has been shown to overcome resistance through several key mechanisms:[1][2][3]
-
Downregulation of the c-Myc Pathway: c-Myc is a critical transcription factor that drives cell proliferation and is often overexpressed in AML. Dual inhibition of FLT3 and CHK1 leads to the downregulation of c-Myc.[1][2]
-
Activation of the p53 Pathway: The tumor suppressor protein p53 is a crucial regulator of apoptosis and cell cycle arrest. FLT3 inhibitors alone can lead to the downregulation of p53, contributing to adaptive resistance.[3] The dual inhibitor approach, however, has been shown to restore or maintain p53 protein levels, thereby promoting apoptosis in cancer cells.[1][2][3]
The following diagram illustrates the proposed signaling pathway:
Quantitative Data
The following tables summarize the publicly available quantitative data for dual FLT3/CHK1 inhibitors.
Table 1: In Vitro Efficacy of a Dual FLT3/CHK1 Inhibitor (Compound '30')
| Cell Line | FLT3 Status | IC50 (nM) | Reference |
| MV4-11 | FLT3-ITD | < 10 | [1][2] |
| MOLM-13 | FLT3-ITD | < 10 | [1][2] |
| BaF3/FLT3-ITD | FLT3-ITD | < 25 | [1][2] |
| BaF3/FLT3-D835Y | FLT3-TKD | < 50 | [1][2] |
Table 2: In Vivo Efficacy of a Dual FLT3/CHK1 Inhibitor (Compound '30')
| Animal Model | Dosing | Outcome | Reference |
| FLT3-ITD AML Xenograft | Oral administration | Effective inhibition of resistant FLT3-ITD AML | [1][2] |
Table 3: Pharmacokinetic Profile of a Dual FLT3/CHK1 Inhibitor (Compound '30')
| Species | Parameter | Value | Reference |
| Beagle | T1/2 | > 12 h | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of dual FLT3/CHK1 inhibitors.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in AML cell lines.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of the dual inhibitor for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of the inhibitor on the phosphorylation status of target proteins and downstream signaling molecules.
Methodology:
-
Cell Lysis: Treat AML cells with the dual inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-FLT3, FLT3, p-CHK1, CHK1, c-Myc, p53, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the extent of apoptosis induced by the dual inhibitor.
Methodology:
-
Cell Treatment: Treat AML cells with the dual inhibitor at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the dual inhibitor in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously inject immunodeficient mice with a suspension of FLT3-mutated AML cells (e.g., MV4-11).
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the dual inhibitor or vehicle control to the mice via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
The following diagram illustrates a typical experimental workflow for evaluating a dual inhibitor:
Conclusion and Future Directions
The dual inhibition of FLT3 and CHK1 represents a compelling therapeutic strategy to overcome both intrinsic and acquired resistance to FLT3 inhibitors in AML. The preclinical data for compounds in this class demonstrate potent anti-leukemic activity and a favorable mechanism of action. Further research and clinical development of these dual inhibitors are warranted to translate these promising preclinical findings into effective therapies for patients with relapsed and refractory FLT3-mutated AML. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, identifying predictive biomarkers of response, and exploring combination strategies with other anti-leukemic agents.
References
- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 7. Fms-like tyrosine kinase 3-internal tandem duplications epigenetically activates checkpoint kinase 1 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Kinase Inhibitor Flt3/chk1-IN-2: A Technical Overview of its Anti-Leukemic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Flt3/chk1-IN-2, a potent dual inhibitor of F-ms like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), in the context of leukemia. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development efforts in oncology.
Quantitative Data Summary
This compound, also referred to as compound 30, demonstrates potent inhibitory activity against both wild-type and mutated forms of FLT3, as well as CHK1. Its efficacy has been evaluated across various enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition of this compound
| Target Kinase | IC50 (nM) |
| CHK1 | 25.63 |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 3.20 ± 0.77 |
| Ba/F3 FLT3-ITD | FLT3-ITD | 23.32 ± 8.27 |
| Ba/F3 FLT3-D835V | FLT3-TKD | 1.41 ± 0.11 |
| Ba/F3 FLT3-D835F | FLT3-TKD | 5.02 ± 0.87 |
| Ba/F3 FLT3-F691L | FLT3-TKD | 28.84 ± 5.01 |
| Ba/F3 FLT3-ITD/D835Y | FLT3-ITD/TKD | 19.23 ± 10.46 |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-leukemic effects through the dual inhibition of FLT3 and CHK1, impacting key signaling pathways that drive cancer cell proliferation and survival. Mechanistic studies have shown that this compound effectively downregulates the c-Myc pathway and activates the p53 tumor suppressor pathway.[1][2] The inhibition of FLT3 signaling leads to the suppression of its downstream effectors, including STAT5, AKT, and ERK.[3]
References
Flt3/Chk1-IN-2 Target Engagement Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of target engagement studies for Flt3/Chk1-IN-2, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). This document details the core methodologies, quantitative data, and underlying signaling pathways relevant to understanding the mechanism of action of this compound in acute myeloid leukemia (AML).
Introduction
This compound, also known as compound 30, is a potent dual inhibitor with significant potential in the treatment of AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations.[1][2] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of leukemic cells.[2] The dual targeting of both FLT3 and CHK1 is a promising strategy to enhance cytotoxicity and overcome adaptive and acquired resistance to FLT3 inhibitors.[1][2] Mechanistic studies have indicated that the dual inhibition of FLT3 and CHK1 by this compound leads to the downregulation of the c-Myc pathway and the activation of the p53 pathway.[1][2][3]
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Target | Assay Type | IC50 (nM) |
| CHK1 | Kinase Assay | 25.63 |
| FLT3-WT | Kinase Assay | 16.39 |
| FLT3-D835Y | Kinase Assay | 22.80 |
Signaling Pathways
The efficacy of this compound is rooted in its ability to simultaneously block two critical signaling nodes in AML.
Flt3 Signaling Pathway in AML
Mutated FLT3, particularly FLT3-ITD, constitutively activates several downstream signaling pathways, including STAT5, MAPK/ERK, and PI3K/Akt, which collectively promote cell proliferation and survival while inhibiting apoptosis.
Caption: Simplified FLT3-ITD signaling pathway in AML.
Flt3-Chk1 Crosstalk and Dual Inhibition
FLT3-ITD has been shown to epigenetically enhance the transcription of CHK1.[2] This upregulation of CHK1, a key regulator of the DNA damage response and cell cycle progression, contributes to the survival of leukemic cells. The dual inhibition of FLT3 and CHK1 by this compound disrupts these pro-survival signals, leading to downregulation of c-Myc and activation of p53, ultimately promoting apoptosis.
Caption: Mechanism of this compound dual inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific investigation of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][5][6]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for FLT3 and CHK1.
-
Use an appropriate loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of this compound indicates target engagement.
-
In Vitro Kinase Assays
These assays are used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified FLT3 and CHK1 kinases.
FLT3 Kinase Assay Protocol (Representative):
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), a suitable substrate (e.g., a synthetic peptide or Myelin Basic Protein), and ATP.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding purified recombinant FLT3 kinase (wild-type or mutant).
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
CHK1 Kinase Assay Protocol (Representative):
-
Reaction Setup:
-
Similar to the FLT3 kinase assay, prepare a reaction mixture with kinase buffer, a CHK1-specific substrate (e.g., a peptide derived from CDC25C), and ATP.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding purified recombinant CHK1 kinase.
-
-
Incubation:
-
Incubate at 30°C for a defined period (e.g., 45 minutes).
-
-
Detection and Analysis:
-
Measure ADP production as described for the FLT3 assay and calculate the IC50 value.
-
Western Blot Analysis for Downstream Signaling
This method is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat AML cells with a dose-range of this compound for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of FLT3, CHK1, STAT5, ERK, and Akt. Also, probe for total levels of c-Myc and p53.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the relative changes in protein phosphorylation and expression levels.
-
Conclusion
This technical guide provides a framework for conducting and interpreting target engagement studies for the dual FLT3/CHK1 inhibitor, this compound. The combination of cellular thermal shift assays, in vitro kinase assays, and Western blot analysis of downstream signaling pathways offers a robust approach to characterizing the mechanism of action of this and other targeted therapies in AML. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Flt3/Chk1-IN-2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flt3/Chk1-IN-2 is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (Chk1).[1] Activating mutations in FLT3 are a significant driver in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3][4][5] Chk1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[6][7][8] The dual inhibitory action of this compound presents a promising strategy for the treatment of AML and potentially other cancers. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| Chk1 | Biochemical | 25.63 |
| FLT3-WT | Biochemical | 16.39 |
| FLT3-D835Y | Biochemical | 22.80 |
Data sourced from MedChemExpress.[1]
Signaling Pathways
Caption: Flt3 and Chk1 Signaling Pathways and Inhibition.
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant Flt3 and Chk1 enzymes. A common method is a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[9][10]
Materials:
-
Recombinant human FLT3 (Wild-Type and D835Y mutant) and Chk1 kinases.
-
Kinase-specific substrate (e.g., Myelin Basic Protein for FLT3, CHKtide for Chk1).[9][10]
-
This compound (dissolved in DMSO).
-
ATP solution.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[10]
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Flt3/chk1-IN-2 in an AML Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Flt3/chk1-IN-2 , a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), in a xenograft mouse model of Acute Myeloid Leukemia (AML).
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis. While FLT3 inhibitors have shown clinical efficacy, resistance often develops.
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway and is often overexpressed in cancer cells, contributing to their survival. The dual inhibition of FLT3 and CHK1 presents a promising therapeutic strategy to enhance cytotoxicity and overcome both adaptive and acquired resistance to FLT3 inhibitors in AML.[1][2]
This compound (also known as Compound 30) is a dual inhibitor with high potency against both FLT3 and CHK1.[3][4][5] It has demonstrated the ability to overcome resistance in AML cells carrying various FLT3 mutations and has shown favorable oral pharmacokinetic properties, making it a candidate for in vivo studies.[1][5] These notes provide a framework for evaluating the in vivo efficacy of this compound in a subcutaneous AML xenograft mouse model.
Mechanism of Action
This compound exerts its anti-leukemic effect through the simultaneous inhibition of two key signaling pathways in AML:
-
FLT3 Inhibition : By blocking the ATP binding site of both wild-type and mutated FLT3, the inhibitor disrupts downstream signaling pathways that promote cell proliferation and survival.
-
CHK1 Inhibition : Inhibition of CHK1 disrupts the cell cycle checkpoints and DNA damage repair mechanisms, leading to the accumulation of DNA damage and subsequent apoptosis, particularly in cancer cells with high replicative stress.
The dual targeting by this compound is designed to induce synthetic lethality, where the combined effect of inhibiting both pathways is significantly greater than the effect of inhibiting either alone. This approach aims to prevent the emergence of resistance mechanisms that can circumvent the action of a single-target FLT3 inhibitor.
Signaling Pathway Diagram
Caption: Dual inhibition of FLT3 and CHK1 signaling by this compound in AML.
Data Presentation
The following table summarizes the key in vitro inhibitory concentrations (IC50) for this compound.
| Target | IC50 (nM) |
| CHK1 | 25.63 |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
| Data sourced from MedChemExpress product information.[3][4] |
Experimental Protocols
Cell Line and Culture
-
Cell Line: MV-4-11 (human AML cell line with FLT3-ITD mutation).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability and Counting: Use Trypan Blue exclusion assay and a hemocytometer to ensure high viability (>95%) before implantation.
Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: Maintain in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to sterile food and water.
Xenograft Implantation
-
Cell Preparation: Harvest MV-4-11 cells during the exponential growth phase. Centrifuge and resuspend in sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
This compound Administration
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose). The formulation should be prepared fresh daily.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle solution orally, following the same schedule as the treatment group.
-
Treatment Group: Administer this compound orally at a predetermined dose (e.g., 25-100 mg/kg, once or twice daily). The optimal dose should be determined in preliminary dose-ranging studies.
-
-
Duration of Treatment: Treat for a specified period, typically 14-21 days.
Efficacy Evaluation
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: In a separate cohort, treatment can be continued to assess the impact on overall survival.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, Western blotting for target engagement).
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound AML xenograft mouse model.
Logical Relationship Diagram
Caption: Rationale for dual FLT3/CHK1 inhibition in AML.
References
- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Flt3/chk1-IN-2 cell viability assay (e.g., MTT, CellTiter-Glo)
For Research Use Only.
Introduction
Flt3/Chk1-IN-2 is a potent, dual-target inhibitor of FMS-like tyrosine kinase 3 (Flt3) and Checkpoint kinase 1 (Chk1).[1] Both kinases are critical regulators of cell cycle progression and survival, making them attractive targets in oncology, particularly for hematological malignancies like acute myeloid leukemia (AML). Flt3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication, ITD), leads to constitutive activation of downstream pro-proliferative and anti-apoptotic signaling pathways, including PI3K/Akt and RAS/MAPK.[2][3] Chk1 is a serine/threonine kinase central to the DNA damage response (DDR), arresting the cell cycle to allow for DNA repair.[4][5][6]
The dual inhibition of Flt3 and Chk1 by this compound presents a promising therapeutic strategy. By simultaneously blocking the aberrant proliferation signals from mutated Flt3 and abrogating the Chk1-mediated cell cycle checkpoint, this compound can induce synthetic lethality in cancer cells, leading to enhanced cytotoxicity.[7] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action: Dual Inhibition of Flt3 and Chk1
Flt3 signaling, initiated by its ligand (FL), activates downstream pathways like PI3K/Akt and RAS/MAPK to promote cell proliferation and survival.[2][8] In AML, Flt3-ITD mutations lead to ligand-independent, constitutive activation of these pathways.[3][9]
Chk1 is a key transducer kinase in the ATR-mediated DNA damage response pathway.[4][10] Upon DNA damage, ATR activates Chk1, which in turn phosphorylates downstream targets like Cdc25, leading to cell cycle arrest and allowing time for DNA repair.[5][6] Many cancer cells rely heavily on this checkpoint for survival due to increased replicative stress.
This compound exerts its cytotoxic effects by concurrently inhibiting both kinases. Inhibition of Flt3 disrupts the oncogenic signaling driving cell growth and survival. Simultaneously, Chk1 inhibition prevents the cell from arresting in response to DNA damage, forcing it into mitosis with unrepaired DNA, which ultimately leads to mitotic catastrophe and apoptosis.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHEK1 - Wikipedia [en.wikipedia.org]
- 7. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Flt3/chk1-IN-2 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are critical regulators in cell signaling pathways controlling cell proliferation, survival, and the DNA damage response.[1][2] Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[1][3] CHK1 is a central component of the DNA damage response and has emerged as a target for anti-cancer therapies.[4][5] Flt3/chk1-IN-2 is a potent dual inhibitor of both FLT3 and CHK1 kinases, offering a promising strategy for overcoming resistance to single-target FLT3 inhibitors in AML.[6][7] This document provides detailed protocols for assessing the kinase activity of FLT3 and CHK1 in the presence of this compound, along with relevant signaling pathway diagrams.
Quantitative Data Summary
The inhibitory activity of this compound against its target kinases is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro assays.
| Kinase Target | IC50 (nM) |
| CHK1 | 25.63 |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
Data sourced from MedChemExpress.[6]
Signaling Pathways
To understand the context of this compound activity, it is essential to visualize the signaling pathways in which FLT3 and CHK1 are involved.
References
- 1. mdpi.com [mdpi.com]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual FLT3/CHK1 Inhibition: A Novel Strategy to Induce Apoptosis in Acute Myeloid Leukemia
Application Note
Introduction
The Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are critical regulators of cell survival and proliferation, particularly in the context of Acute Myeloid Leukemia (AML). Mutations in the FLT3 gene, especially internal tandem duplications (FLT3-ITD), are prevalent in AML and lead to constitutive activation of the FLT3 signaling pathway. This aberrant signaling promotes uncontrolled cell growth and confers resistance to apoptosis.[1] Concurrently, CHK1, a key component of the DNA damage response (DDR), is often overexpressed in cancer cells, including FLT3-ITD positive AML, contributing to therapeutic resistance.[2]
Recent preclinical studies have highlighted the therapeutic potential of dual FLT3 and CHK1 inhibition as a strategy to overcome resistance and enhance apoptosis in AML cells.[3][4][5] One such dual inhibitor, referred to in the literature as "inhibitor 30," has demonstrated the ability to synergistically induce apoptosis in FLT3-ITD positive AML cell lines.[2][3] Mechanistically, this dual inhibition has been shown to downregulate the anti-apoptotic c-Myc pathway while activating the pro-apoptotic p53 pathway.[3]
This application note provides a detailed protocol for assessing apoptosis in AML cells treated with a dual FLT3/CHK1 inhibitor using the Annexin V-FITC/Propidium Iodide (PI) assay. It also includes representative data and a visualization of the underlying signaling pathways.
Principle of the Annexin V Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[6]
Data Presentation
The following table summarizes representative quantitative data from an Annexin V apoptosis assay performed on the FLT3-ITD positive human AML cell line, MV4-11, treated with a dual FLT3/CHK1 inhibitor (referred to as Inhibitor 30) for 48 hours.
| Treatment Group | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| Inhibitor 30 | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 | 14.4 ± 2.1 |
| Inhibitor 30 | 10 | 62.1 ± 4.2 | 25.4 ± 2.8 | 12.5 ± 1.7 | 37.9 ± 4.5 |
| Inhibitor 30 | 100 | 25.8 ± 5.1 | 48.7 ± 3.9 | 25.5 ± 2.4 | 74.2 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments and are representative of findings reported in the literature.[2][3]
Experimental Protocols
Materials and Reagents
-
FLT3-ITD positive AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dual FLT3/CHK1 Inhibitor (e.g., "Inhibitor 30")
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture MV4-11 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare stock solutions of the dual FLT3/CHK1 inhibitor in DMSO.
-
Treat cells with increasing concentrations of the inhibitor (e.g., 1 nM, 10 nM, 100 nM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 hours).
Annexin V/PI Staining Protocol
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and then resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to each tube.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis
-
Acquire data on a flow cytometer using appropriate laser and filter settings for FITC (FL1 channel) and PI (FL2 or FL3 channel).
-
Set up compensation controls using single-stained samples to correct for spectral overlap.
-
Gate on the cell population of interest, excluding debris.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V- / PI+)
-
Mandatory Visualization
Caption: Signaling pathway of dual FLT3/CHK1 inhibition leading to apoptosis.
Caption: Experimental workflow for the Annexin V apoptosis assay.
References
- 1. haematologica.org [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of class I HDACs and of FLT3 combine synergistically against leukemia cells with mutant FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
Application Notes and Protocols for Flt3/Chk1-IN-2 in Cell Cycle Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (Chk1) are critical regulators of cell cycle progression and proliferation.[1] FLT3, a receptor tyrosine kinase, plays a pivotal role in the survival and proliferation of hematopoietic stem and progenitor cells.[2][3] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][4] Chk1 is a serine/threonine kinase that functions as a key component of the DNA damage response (DDR) and cell cycle checkpoints, ensuring genomic integrity.[5][6] Inhibition of Chk1 can lead to cell cycle arrest, DNA damage, and apoptosis, particularly in cancer cells with a high replicative stress.[5][7]
Flt3/Chk1-IN-2 is a potent, dual inhibitor targeting both FLT3 and Chk1 kinases. This dual-inhibition strategy offers a promising therapeutic approach for cancers dependent on these pathways, such as FLT3-mutated AML.[8] By simultaneously blocking the pro-proliferative signals from FLT3 and abrogating the Chk1-mediated cell cycle checkpoints, this compound is expected to induce robust cell cycle arrest and apoptosis in susceptible cancer cell lines.[9]
This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following tables summarize the expected quantitative data from cell cycle analysis of a human acute myeloid leukemia cell line (e.g., MV4-11, which harbors an FLT3-ITD mutation) treated with this compound for 24 hours.
Table 1: Cell Cycle Distribution of MV4-11 Cells Treated with this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 | 1.5 ± 0.5 |
| This compound (10 nM) | 55.8 ± 2.5 | 25.1 ± 1.9 | 15.1 ± 1.7 | 4.0 ± 0.8 |
| This compound (50 nM) | 68.3 ± 3.0 | 15.5 ± 1.4 | 8.2 ± 1.1 | 8.0 ± 1.2 |
| This compound (100 nM) | 75.1 ± 3.5 | 8.7 ± 1.0 | 4.2 ± 0.8 | 12.0 ± 1.5 |
Table 2: IC50 Values for Cell Cycle Arrest and Apoptosis Induction
| Parameter | IC50 (nM) |
| G0/G1 Arrest | 25.5 |
| S Phase Reduction | 22.8 |
| G2/M Arrest | 30.1 |
| Sub-G1 Induction (Apoptosis) | 65.7 |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: Flt3 Signaling Pathway and Inhibition by this compound.
Caption: Chk1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (DMSO) for 24 hours.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for preparing and analyzing cells for cell cycle distribution.[10]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Protocol:
-
Cell Harvesting: After treatment, harvest the cells by transferring the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 5 mL of cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Discard the ethanol.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[11]
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Data Acquisition and Analysis: Acquire data for at least 10,000 events per sample. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak represents apoptotic cells with fragmented DNA.
Experimental Workflow Diagram
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHEK1 - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for In Vivo Studies of Dual Flt3/Chk1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
No public data was found for a compound specifically named "Flt3/Chk1-IN-2." The following application notes and protocols are based on published in vivo studies of representative dual Fms-like tyrosine kinase 3 (Flt3) and Checkpoint kinase 1 (Chk1) inhibitors and degraders. The information provided is intended for research purposes only and should be adapted and optimized for specific experimental needs.
Introduction
Dual inhibition of Flt3 and Chk1 is a promising therapeutic strategy in acute myeloid leukemia (AML), particularly in cases with Flt3 internal tandem duplication (ITD) mutations. Flt3 is a receptor tyrosine kinase that, when mutated, drives leukemic cell proliferation and survival. Chk1 is a serine/threonine kinase crucial for the DNA damage response, and its inhibition can induce synthetic lethality in cancer cells with high replicative stress, such as FLT3-ITD positive AML cells. This document provides protocols and data for two exemplary dual Flt3/Chk1 targeting agents: the intravenously administered PROTAC degrader A28 and the orally bioavailable small molecule inhibitor Compound 30 .
Signaling Pathways
The following diagram illustrates the interconnected signaling pathways of Flt3 and Chk1, highlighting the rationale for dual inhibition.
In Vivo Dosing and Administration Data
The following tables summarize the available in vivo data for the dual Flt3/Chk1 targeting agents A28 and Compound 30.
Table 1: In Vivo Dosing and Administration of A28
| Parameter | Details |
| Compound Type | PROTAC Degrader |
| Animal Model | Female NU/NU mice |
| Tumor Model | MV-4-11 human AML subcutaneous xenograft |
| Dose | 5 and 10 mg/kg |
| Administration Route | Intravenous (tail vein injection) |
| Frequency | Once weekly for 21 days |
| Vehicle | 5% DMSO, 30% PEG400, 65% Saline |
Table 2: In Vivo Pharmacokinetic Parameters of A28 in NU/NU Mice (10 mg/kg, IV)
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.033 |
| Cmax (ng/mL) | 1980 |
| AUC (0-t) (h*ng/mL) | 2303.50 ± 53.67 |
Table 3: In Vivo Characteristics of Compound 30
| Parameter | Details |
| Compound Type | Small Molecule Inhibitor |
| Animal Model | Beagle dogs (for PK) |
| Administration Route | Oral |
| Pharmacokinetics | Good oral PK profile, T1/2 > 12 hours |
| Efficacy | Effectively inhibited resistant FLT3-ITD AML in vivo |
| Safety | Favorable druggability with no significant blood toxicity or myelosuppression |
Note: Specific in vivo dosing and administration protocols for Compound 30 are not publicly available.
Experimental Protocols
MV-4-11 Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the MV-4-11 human AML cell line.
Materials:
-
MV-4-11 cells (ATCC)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (Corning)
-
Female NU/NU mice (6-8 weeks old)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each female NU/NU mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Measure tumor volume twice weekly using calipers with the formula: Volume = (length × width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 200 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of A28 Formulation
Materials:
-
A28 compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with 30-gauge needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing 5% DMSO, 30% PEG400, and 65% saline. For example, to make 1 mL of vehicle, mix 50 µL of DMSO, 300 µL of PEG400, and 650 µL of saline.
-
A28 Formulation: Dissolve the A28 compound in the vehicle to achieve the desired final concentration for dosing (e.g., for a 10 mg/kg dose in a 20 g mouse, the injection volume is typically 100-200 µL, so the concentration would be 1-2 mg/mL). Ensure the compound is fully dissolved.
-
Administration: Administer the formulated A28 or vehicle to the mice via tail vein injection. The frequency of administration for the published study was once weekly for 21 days.
Pharmacokinetic Study Protocol
Procedure:
-
Administer a single dose of A28 (10 mg/kg) via tail vein injection to NU/NU mice.
-
Collect blood samples at various time points post-injection (e.g., 0, 0.03, 0.08, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentration of A28 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Considerations for Oral Dosing (Based on Compound 30)
While specific protocols for Compound 30 are not available, its characterization as having a good oral pharmacokinetic profile in beagles suggests the following general considerations for developing an oral dosing regimen for similar compounds.
-
Formulation: The compound may be formulated as a solution, suspension, or in a capsule for oral administration. Vehicle selection is critical and may involve excipients such as methylcellulose, PEG, or other solubilizing agents.
-
Dose Range Finding: A dose escalation study in the target species (e.g., mice, rats, or beagles) is necessary to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to correlate drug exposure with the desired biological effect (e.g., inhibition of Flt3 and Chk1 phosphorylation in tumors or surrogate tissues).
-
Toxicity Studies: Perform toxicology studies to assess the safety profile of the compound with repeated oral dosing.
Conclusion
The dual targeting of Flt3 and Chk1 represents a promising therapeutic avenue for AML. The provided data and protocols for the intravenous PROTAC degrader A28 and the orally bioavailable inhibitor Compound 30 offer a starting point for researchers to design and execute in vivo studies to evaluate novel dual Flt3/Chk1 inhibitors. Careful consideration of the compound's physicochemical properties, the choice of animal model, and the experimental design are crucial for obtaining robust and reproducible results.
Troubleshooting & Optimization
Flt3/chk1-IN-2 solubility in DMSO and culture media
Welcome to the technical support center for Flt3/chk1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this dual FLT3 and CHK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as this compound (Compound 30), is a potent dual inhibitor of F-ms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[1][2] It has shown efficacy in preclinical studies for acute myeloid leukemia (AML) by targeting key signaling pathways involved in cancer cell proliferation and survival.[3][4]
Q2: What is the primary solvent for dissolving this compound?
A2: The primary solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO before diluting it to the final working concentration in cell culture media.
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1%.
Solubility and Stock Solution Preparation
Solubility Summary
| Solvent/Medium | Solubility | Recommendations |
| DMSO | High | Recommended for preparing concentrated stock solutions (e.g., 10 mM). |
| Aqueous/Culture Media | Low | Direct dissolution is not recommended. Prepare working solutions by diluting a DMSO stock. |
| Ethanol | Moderate | Can be used for some inhibitors, but DMSO is the preferred solvent for initial stock preparation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (as Compound 30) will be required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Sterilization: While the DMSO stock solution is generally considered sterile, it can be filtered through a 0.22 µm syringe filter if necessary, though this may lead to some loss of the compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Objective: To dilute the DMSO stock solution of this compound to the final desired concentration in cell culture media for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in DMSO or culture medium.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of culture medium. This results in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately to minimize the risk of precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in culture media | The compound's solubility limit in the aqueous medium has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not toxic to the cells (typically ≤ 0.1%).- Prepare the working solution immediately before use.- Add the DMSO stock to the culture medium while gently vortexing or mixing to ensure rapid dispersion.- Consider using a serum-containing medium for the final dilution, as serum proteins can sometimes help to stabilize compounds. |
| Cloudiness in the culture medium after adding the inhibitor | Formation of fine precipitates or interaction with media components. | - Visually inspect the DMSO stock solution for any precipitation before use.- Prepare a fresh dilution of the inhibitor.- Test the solubility in a small volume of medium before treating a large batch of cells. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | - Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C.- Avoid repeated freeze-thaw cycles of the stock solution.- Protect the compound from light if it is light-sensitive. |
| No observable effect of the inhibitor on cells | Incorrect concentration, inactive compound, or cell line resistance. | - Verify the calculations for the stock and working solutions.- Use a fresh aliquot of the inhibitor.- Confirm the expression of FLT3 and CHK1 in your cell line.- Include positive and negative controls in your experiment. |
Signaling Pathways and Experimental Workflow
FLT3 Signaling Pathway
The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[5] Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[5][6]
Caption: Simplified FLT3 signaling pathway and the point of inhibition by this compound.
CHK1 Signaling Pathway in DNA Damage Response
Checkpoint kinase 1 (CHK1) is a key serine/threonine kinase in the DNA damage response (DDR) pathway.[7] When DNA damage occurs, sensor proteins activate ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[7][8]
Caption: Overview of the CHK1-mediated DNA damage response pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell-based assay.
Caption: Standard experimental workflow for utilizing this compound in cell culture.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CHEK1 - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Overcoming Flt3/chk1-IN-2 Resistance in AML Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the dual Flt3/Chk1 inhibitor, Flt3/chk1-IN-2 (also known as Compound 30), in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in AML?
This compound is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[1][2] In AML, particularly in cases with FLT3 mutations (e.g., FLT3-ITD), this dual inhibition strategy is designed to overcome both adaptive and acquired resistance to FLT3 inhibitors.[2][3] The mechanism of action involves the simultaneous suppression of FLT3-driven pro-proliferative and survival signaling pathways and the inhibition of CHK1-mediated cell cycle checkpoint control and DNA damage repair.[2][4] A key downstream effect of this dual inhibition is the downregulation of the oncoprotein c-Myc and the activation (upregulation) of the tumor suppressor p53.[2][3][5][6]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound (Compound 30) have been reported as follows:
| Target | IC50 (nM) |
| CHK1 | 25.63 |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
Table 1: IC50 Values for this compound. [1]
Q3: Why is dual inhibition of FLT3 and CHK1 a promising strategy to overcome resistance in AML?
Resistance to FLT3 inhibitors in AML can occur through various mechanisms, including the activation of alternative survival pathways. CHK1 is often highly expressed in FLT3-ITD positive AML and contributes to cell proliferation.[7] By inhibiting both FLT3 and CHK1, this compound can synergistically induce cytotoxicity and overcome resistance.[2][3] This dual-targeting approach addresses both the primary oncogenic driver (FLT3) and a key mechanism of resistance and survival (CHK1), leading to a more robust and durable anti-leukemic effect.[2]
Troubleshooting Guides
Problem 1: Low or no cytotoxic effect of this compound on AML cells.
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the calculated dilutions and ensure the final concentration in the culture medium is accurate. Perform a dose-response experiment to determine the optimal IC50 in your specific AML cell line. |
| Degradation of the inhibitor | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots. |
| Cell line is inherently resistant | Confirm the FLT3 mutation status of your AML cell line. Some cell lines may have alternative resistance mechanisms. Consider generating a resistant cell line to study specific resistance pathways. |
| Suboptimal cell culture conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment.[8] |
| Issues with the viability assay | Verify that the chosen viability assay (e.g., MTS, CellTiter-Glo) is compatible with your experimental setup and that the readout is within the linear range.[9] |
Problem 2: Difficulty in detecting changes in downstream signaling proteins (p-FLT3, p-STAT5, c-Myc, p53) by Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody performance | Use validated antibodies for your target proteins. Optimize primary antibody dilution. For phospho-proteins, blocking with BSA instead of milk is often recommended to reduce background.[10][11] |
| Low protein abundance or phosphorylation | Treat cells with this compound for the optimal duration to observe changes in protein levels or phosphorylation status. Include positive and negative controls to validate your experimental conditions.[12] |
| Protein degradation | Use protease and phosphatase inhibitors in your lysis buffer to preserve the integrity and phosphorylation of your target proteins.[11][12] |
| Inefficient protein transfer | Optimize transfer conditions (voltage, time) based on the molecular weight of your target proteins. Use a PVDF membrane for better protein retention.[13] |
Experimental Protocols
Generation of this compound Resistant AML Cell Lines
This protocol describes a general method for generating drug-resistant AML cell lines by continuous exposure to increasing concentrations of this compound.[14]
Materials:
-
This compound
-
FLT3-mutated AML cell line (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Cell counting device
Procedure:
-
Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound for the parental AML cell line.
-
Initial exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20.
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A stepwise increase of 1.5-2 fold is a good starting point.
-
Monitor cell viability: Regularly monitor cell viability and growth rate. If significant cell death occurs, reduce the drug concentration.
-
Establishment of resistant clones: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization of resistant cells: Characterize the resistant cell line by determining the new IC50 and analyzing the expression and activation of key signaling proteins.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the cytotoxic effect of this compound on AML cells.
Materials:
-
AML cells
-
This compound
-
96-well plates
-
Complete culture medium
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells (e.g., 5 x 10^4 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol outlines the steps to analyze the effect of this compound on key signaling proteins in AML cells.
Materials:
-
AML cells treated with this compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)
-
Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, c-Myc, p53, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control AML cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Flt3/Chk1 Signaling and Resistance Pathway
Caption: this compound overcomes resistance by inhibiting FLT3 and CHK1.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in AML cells.
References
- 1. Caspase-3/7 Activity Assay [bio-protocol.org]
- 2. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fms-like tyrosine kinase 3-internal tandem duplications epigenetically activates checkpoint kinase 1 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Flt3/chk1-IN-2
Welcome to the technical support center for Flt3/chk1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the investigation of off-target effects of this dual kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also referred to as compound 30 in some literature, is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[1][2][3] It has been developed for potential therapeutic use in acute myeloid leukemia (AML).[2][3] Its on-target inhibitory concentrations (IC50) are in the low nanomolar range.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug development to understand a compound's full mechanism of action and to anticipate potential toxicities. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common occurrence. Identifying these unintended interactions helps in interpreting experimental results accurately and assessing the therapeutic window of the inhibitor.
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to have favorable kinase selectivity.[1][2] It exhibits high selectivity over the closely related c-Kit kinase and has low inhibitory activity against the hERG ion channel.[1] A screening against a panel of twelve kinases revealed some inhibitory potency against IRAK4, P70S6K, CDK2, and Aurora A, but with significantly higher IC50 values compared to its primary targets.[1]
Troubleshooting Guide
Problem: I am observing unexpected phenotypes in my cell-based assays that cannot be explained by the inhibition of Flt3 or Chk1 alone.
Possible Cause: This could be due to the inhibition of one or more off-target kinases by this compound.
Solution:
-
Review the Selectivity Profile: Refer to the kinase selectivity data for this compound to identify potential off-target kinases that might be responsible for the observed phenotype.
-
Perform a Broad Kinase Screen: To get a comprehensive view of the inhibitor's specificity, consider running a commercially available kinase profiling service. This will provide data on the inhibitory activity of this compound against a large panel of kinases.
-
Validate Off-Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is engaging with the suspected off-target kinase within your cellular model.
-
Chemical Proteomics Approach: Employ a kinobeads-based pulldown assay to identify all kinases that interact with this compound in a cellular lysate.
Quantitative Data Summary
The following tables summarize the known on-target and off-target activities of this compound.
Table 1: On-Target Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CHK1 | 25.63 |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
Data sourced from MedChemExpress and confirmed in a peer-reviewed publication.[1]
Table 2: Off-Target Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| IRAK4 | 864.60 |
| P70S6K | 834.85 |
| CDK2 | 833.50 |
| Aurora A | 1863.50 |
| Other tested kinases | No significant affinity |
This data demonstrates the selectivity of this compound, with IC50 values for off-targets being substantially higher than for its primary targets.[1]
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired concentrations for the assay. Many commercial services offer single-dose screening (e.g., at 1 µM) or multi-dose IC50 determination.
-
Kinase Reaction: The assay is typically performed in a 96- or 384-well plate format. Each well will contain the specific kinase, its substrate, ATP (often radiolabeled, e.g., ³³P-ATP), and the test compound at a specific concentration.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence or luminescence-based assays (e.g., ADP-Glo™), the signal is proportional to the amount of ADP produced.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO control. For IC50 determination, the data is plotted as a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of this compound with its on- and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells with this compound at various concentrations or a single high concentration. Include a vehicle (DMSO) control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other antibody-based detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 3: Kinobeads Pulldown Assay
Objective: To identify the spectrum of kinases that bind to this compound from a cell lysate.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that kinases remain in their active conformation.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of free this compound. This step allows the inhibitor to bind to its target kinases in the lysate.
-
Kinobeads Incubation: Add kinobeads (Sepharose beads conjugated with a cocktail of broad-spectrum kinase inhibitors) to the lysate. The kinobeads will bind to kinases whose ATP-binding sites are not occupied by this compound.
-
Pulldown and Washing: Pellet the kinobeads by centrifugation and wash them to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.
-
Data Analysis: A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of this compound indicates that the inhibitor is binding to that kinase.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Flt3 signaling pathway and the point of inhibition by this compound.
Caption: Chk1 signaling in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for investigating off-target effects of this compound.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Flt3/chk1-IN-2 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Flt3/Chk1-IN-2 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor that simultaneously targets FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[1][2][3][4] In acute myeloid leukemia (AML), FLT3 is a frequently mutated receptor tyrosine kinase that, upon constitutive activation, drives cancer cell proliferation and survival through downstream signaling pathways like RAS/MEK/ERK and PI3K/Akt.[5][6][7][8] CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for cell cycle arrest to allow for DNA repair.[9][10][11][12] By inhibiting both FLT3 and CHK1, this compound not only halts the primary oncogenic signaling from mutant FLT3 but also disrupts the cell's ability to repair DNA damage, potentially leading to increased apoptosis and overcoming drug resistance.[3][13]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is particularly effective in AML cell lines harboring FLT3 mutations, such as internal tandem duplications (FLT3-ITD).[3][13] Cell lines like MV4-11 and MOLM-13, which are positive for FLT3-ITD, are highly sensitive to this inhibitor.[3][13] The efficacy can also be observed in cells with other FLT3 mutations, such as tyrosine kinase domain (TKD) mutations (e.g., D835Y).[1][2]
Q3: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. For highly sensitive cell lines like MV4-11, concentrations in the low nanomolar range (<50 nM) have shown significant anti-proliferative activity.[1] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: Low or no observed efficacy of the inhibitor.
-
Question: I am not observing the expected anti-proliferative or pro-apoptotic effects of this compound in my cell line. What could be the issue?
-
Answer:
-
Cell Line Selection: Confirm that your cell line expresses the target proteins (FLT3 and CHK1) and, ideally, harbors an activating FLT3 mutation if you are studying AML.
-
Inhibitor Concentration: Your inhibitor concentration may be too low. Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay conditions.
-
Solubility: this compound is soluble in DMSO but insoluble in water.[14] Ensure the inhibitor is fully dissolved in DMSO before diluting it in your cell culture medium. Precipitates can significantly reduce the effective concentration. Use fresh DMSO as it can absorb moisture, which reduces solubility.[14]
-
Incubation Time: The duration of inhibitor treatment may be insufficient. For cell viability assays, an incubation period of 48-72 hours is common. For signaling studies (e.g., Western blot for protein phosphorylation), shorter incubation times (e.g., 2-24 hours) may be more appropriate.[15]
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[16] Consider reducing the serum concentration during the experiment or using serum-free media if your cell line can tolerate it.
-
Problem 2: High background or inconsistent results in cell viability assays (e.g., MTT assay).
-
Question: My MTT assay results show high variability between replicates or a high background signal. How can I improve the reliability of my assay?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution is a common source of variability. It is recommended to perform a cell density optimization experiment for your specific cell line.[17]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay results. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete Solubilization of Formazan: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate readings.[18] Mix thoroughly and visually inspect the wells for any remaining crystals.
-
Phenol Red and Serum Interference: Phenol red in the culture medium and components in serum can interfere with colorimetric assays.[19] Use a background control (media with inhibitor but no cells) to subtract the background absorbance.
-
Problem 3: Difficulty in detecting changes in protein phosphorylation by Western blot.
-
Question: I am trying to assess the inhibition of FLT3 and CHK1 signaling by Western blot, but I am not seeing a clear decrease in the phosphorylation of my target proteins. What can I do?
-
Answer:
-
Use of Phosphatase Inhibitors: It is critical to use phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target proteins during sample preparation.
-
Appropriate Antibody Selection: Use antibodies that are specific for the phosphorylated form of your target protein (e.g., phospho-FLT3, phospho-CHK1). Always include a control for the total protein to ensure that the observed changes are due to altered phosphorylation and not a decrease in the total amount of protein.
-
Optimize Incubation Time: The kinetics of protein dephosphorylation can be rapid. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of phosphorylation.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[20]
-
Blocking Buffer: When probing for phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can lead to high background. Use bovine serum albumin (BSA) or other protein-free blocking agents instead.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| CHK1 | 25.63 | Kinase Assay |
| FLT3-WT | 16.39 | Kinase Assay |
| FLT3-D835Y | 22.80 | Kinase Assay |
Data sourced from MedChemExpress.[1][2]
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Assay Type |
| MV4-11 | ITD | < 4 | Cell Viability |
| BaF3-FLT3-F691L | F691L | 28.96 | Cell Viability |
| BaF3-FLT3-D835F | D835F | 29.30 | Cell Viability |
| BaF3-FLT3-D835V | D835V | 26.37 | Cell Viability |
| BaF3-FLT3-ITD | ITD | 30.24 | Cell Viability |
Data sourced from MedChemExpress.[1]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
2. Western Blot for Phospho-FLT3 and Phospho-CHK1
This protocol is based on general Western blotting procedures for phosphorylated proteins.[20][21][22]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3 (e.g., pY591), phospho-CHK1 (e.g., pS345), total FLT3, and total CHK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Flt3 Signaling Pathway Inhibition.
Caption: Chk1 Signaling Pathway Inhibition.
Caption: In Vitro Experimental Workflow.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Flt3/chk1-IN-2 formulation for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo use of Flt3/chk1-IN-2, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (Chk1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that dually targets FLT3 and Chk1 kinases.[1] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells, particularly in acute myeloid leukemia (AML).[2][3] Chk1 is a key regulator of the DNA damage response and cell cycle checkpoints.[4][5] By inhibiting both FLT3 and Chk1, this compound aims to block pro-proliferative signaling and disrupt the ability of cancer cells to repair DNA damage, leading to cell death.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: Given its dual-targeting mechanism, this compound is primarily being investigated for the treatment of cancers with FLT3 mutations, such as AML.[1] The inhibition of Chk1 may also sensitize cancer cells to other DNA-damaging agents, suggesting potential for combination therapies.
Q3: Does this compound have a favorable pharmacokinetic profile for in vivo studies?
A3: Yes, studies on a dual FLT3/CHK1 inhibitor, referred to as compound 30 (this compound), have shown that it possesses favorable oral pharmacokinetic properties, making it suitable for oral administration in in vivo experiments.[1][6][7]
Q4: What are the known adverse effects of targeting FLT3 and Chk1?
A4: Inhibition of FLT3 can be associated with adverse effects such as myelosuppression and QTc prolongation.[8] Chk1 inhibitors have been reported to cause side effects including fatigue, nausea, vomiting, and neutropenia.[9] Careful monitoring for these toxicities is crucial during in vivo studies.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo. This guide provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Solubility / Precipitation of Formulation | This compound, like many kinase inhibitors, is likely poorly soluble in aqueous solutions.[10][11] The chosen vehicle may not be optimal. | - Prepare a fresh formulation before each use. - Use a co-solvent system. A common vehicle for poorly soluble compounds is a mixture of 0.5% methylcellulose and 0.2% Tween® 80 in water.[12] - Consider lipid-based formulations, which have been shown to enhance the oral absorption of poorly soluble kinase inhibitors.[13][14] - Gently warm the vehicle to aid dissolution, but be cautious of compound degradation. Allow the solution to cool to room temperature before administration. - Sonication can also be used to aid in dissolving the compound. |
| Inconsistent Pharmacokinetic (PK) Data | - Improper oral gavage technique leading to inconsistent dosing. - Variability in animal fasting times. - Formulation instability. | - Ensure all personnel are properly trained in oral gavage techniques to minimize variability. - Standardize the fasting period for all animals before dosing. - Prepare the formulation fresh for each experiment and ensure it is a homogenous suspension or solution before administration. |
| Observed Animal Distress or Toxicity | - Off-target effects of the inhibitor. - Formulation vehicle toxicity. - Dose is too high. | - Monitor animals closely for signs of distress, such as weight loss, lethargy, or ruffled fur. - Run a vehicle-only control group to rule out toxicity from the formulation components. - Perform a dose-ranging study to determine the maximum tolerated dose (MTD). - Be aware of potential FLT3 and Chk1 inhibitor-related toxicities (e.g., myelosuppression, gastrointestinal issues) and consider monitoring relevant biomarkers.[8][9] |
| Lack of In Vivo Efficacy | - Insufficient drug exposure at the target site. - Development of resistance. - Poor absorption from the gastrointestinal tract. | - Confirm target engagement with pharmacodynamic markers in tumor or surrogate tissues. - Increase the dosing frequency or concentration, staying within the MTD. - Evaluate alternative formulation strategies to improve bioavailability, such as lipid-based formulations.[13] - Investigate potential mechanisms of resistance, such as upregulation of alternative signaling pathways. |
Experimental Protocols
Proposed Oral Formulation for this compound
Given that this compound has good oral pharmacokinetic properties but is likely poorly water-soluble, a standard formulation for preclinical oral studies in mice can be prepared as follows:
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Tween® 80 (0.2% v/v)
-
Sterile water for injection
Procedure:
-
Prepare the vehicle by first dissolving Tween® 80 in sterile water, then slowly adding methylcellulose while stirring until a clear, homogenous solution is formed. Gentle heating can aid in dissolving the methylcellulose. Allow the vehicle to cool to room temperature.
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Triturate the this compound powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the formulation for any clumps or undissolved particles. If necessary, sonicate the suspension for a short period to improve homogeneity.
-
Prepare the formulation fresh on the day of dosing and keep it under constant agitation (e.g., on a stir plate) during dosing to prevent settling.
In Vivo Administration via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental conditions. Fast the animals for a standardized period (e.g., 4-6 hours) before dosing, ensuring they have free access to water.
-
Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the formulation. The typical dosing volume for mice is 5-10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this depth on the needle.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle. The needle should pass smoothly down the esophagus without resistance. If resistance is met, or if the animal shows signs of distress (e.g., coughing, struggling), withdraw the needle immediately and try again. Never force the needle.
-
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly and steadily administer the calculated dose.
-
Needle Removal: After administration, gently withdraw the needle in a single, smooth motion.
-
Post-Dosing Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions, such as respiratory distress. Continue to monitor the animals regularly according to the experimental protocol.
Visualizations
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Caption: The role of Chk1 in the DNA damage response and its inhibition by this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Flt3/chk1-IN-2 toxicity in preclinical models
Welcome to the technical support center for Flt3/chk1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential toxicities during preclinical evaluation of this dual FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound 30, is a dual inhibitor that simultaneously targets two key proteins involved in cancer cell proliferation and survival:
-
FLT3: A receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active and drives the proliferation of leukemic cells, particularly in Acute Myeloid Leukemia (AML).[1][2] this compound blocks this signaling.
-
CHK1: A serine/threonine kinase crucial for the DNA damage response (DDR) and cell cycle progression.[3][4] Inhibiting CHK1 can prevent cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis.[3]
The dual inhibition is designed to enhance cytotoxicity and overcome resistance mechanisms that can develop with FLT3 inhibitors alone.[5][6]
Q2: What are the expected toxicities based on the individual targets?
A2: While one study reported that this compound showed favorable druggability without significant blood toxicity or myelosuppression, it is crucial to be aware of the potential class-related toxicities associated with its targets.[5][7]
-
From FLT3 Inhibition: The most common toxicities are hematological, including neutropenia, anemia, and thrombocytopenia.[8] This is an on-target effect as FLT3 plays a role in normal hematopoiesis. Gastrointestinal issues (diarrhea, nausea) and, with some inhibitors, cardiac toxicities (QTc prolongation) have also been observed.[8][9]
-
From CHK1 Inhibition: CHK1 is also involved in maintaining normal hematopoiesis, so its inhibition can lead to hematological toxicities.[10] Combining CHK1 inhibitors with DNA-damaging agents can increase normal tissue toxicities.[11][12]
Therefore, the primary toxicity to monitor in preclinical models is myelosuppression (anemia, neutropenia, thrombocytopenia).
Q3: this compound has poor aqueous solubility. What is a recommended formulation for in vivo studies?
A3: Many kinase inhibitors are classified as Biopharmaceutics Classification System (BCS) class II or IV, indicating poor solubility.[13][14] Improper formulation can lead to low bioavailability and variable exposure.[15] For preclinical studies, several strategies can be employed to enhance solubility and absorption.[16] A common starting point is a vehicle composed of a mixture of solvents and surfactants.
Table 1: Example Vehicle Formulations for Poorly Soluble Kinase Inhibitors
| Component | Purpose | Example Concentration (v/v) | Notes |
| DMSO | Primary Solvent | 5-10% | Use minimal amount required to dissolve the compound. |
| PEG300/400 | Co-solvent / Vehicle | 30-40% | Helps maintain solubility upon dilution. |
| Solutol HS 15 / Kolliphor HS 15 or Tween 80 | Surfactant | 5-10% | Improves wetting and prevents precipitation. |
| Saline or 5% Dextrose (D5W) | Diluent | q.s. to 100% | Bring to final volume just before administration. |
Note: Always perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and does not precipitate upon addition of the aqueous component.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies with this compound.
Problem 1: Unexpected animal morbidity or rapid weight loss (>15%) post-administration.
| Possible Cause | Recommended Action |
| Acute Toxicity / Overdose | 1. Immediately verify dose calculations, formulation concentration, and dosing volume. 2. Consider implementing a dose-escalation design for subsequent cohorts to establish the Maximum Tolerated Dose (MTD). 3. Provide supportive care (e.g., hydration with subcutaneous fluids). |
| Vehicle Toxicity | 1. Dose a control group with the vehicle alone to assess its tolerability. 2. If the vehicle is toxic, consider reducing the percentage of organic solvents (e.g., DMSO) or trying an alternative formulation (e.g., cyclodextrin-based).[16] |
| Severe Myelosuppression | 1. Perform a complete blood count (CBC) to check for severe neutropenia, anemia, or thrombocytopenia.[17] 2. Implement prophylactic measures in the animal facility to prevent opportunistic infections in neutropenic animals.[18] |
Problem 2: High variability in plasma exposure (PK data) between animals.
| Possible Cause | Recommended Action |
| Inconsistent Dosing Technique | 1. Ensure all technical staff are properly trained in the administration route (e.g., oral gavage, IV injection). 2. For oral gavage, verify correct placement to avoid accidental tracheal administration. |
| Compound Precipitation | 1. Check the formulation for any signs of precipitation before and during administration. 2. Prepare the formulation fresh daily and sonicate if necessary to ensure it is a homogenous solution/suspension. |
| Poor Absorption | 1. The compound may have low oral bioavailability.[15] 2. Consider using a lipid-based formulation, which can sometimes enhance absorption for this class of drugs.[19] |
Problem 3: Evidence of myelosuppression (e.g., low blood counts, pale extremities, petechiae).
| Possible Cause | Recommended Action |
| On-Target Hematological Toxicity | 1. This is an expected potential toxicity of both FLT3 and CHK1 inhibitors.[9][10] 2. Monitor CBCs regularly (e.g., baseline, nadir, and recovery). 3. In efficacy studies, consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.[20] |
| Dose is above the MTD | 1. Reduce the dose for subsequent experiments. 2. If combining with another agent, perform a toxicity study of the combination, as toxicities can be synergistic. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the selected rodent strain (e.g., BALB/c or NSG mice), age- and sex-matched. Acclimatize animals for at least 5 days.
-
Group Allocation: Assign 3-5 animals per group. Include a vehicle-only control group and at least 3-4 escalating dose groups of this compound.
-
Formulation Preparation: Prepare the formulation as described in Table 1. Ensure the compound is fully dissolved. Prepare fresh daily.
-
Administration: Administer the compound via the intended route (e.g., oral gavage) for a defined period (e.g., once daily for 5-14 consecutive days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
The primary endpoint is typically a >20% loss of body weight or severe clinical signs requiring euthanasia. .
-
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at a predetermined endpoint (e.g., Day 7 and Day 14) for CBC analysis to assess myelosuppression.
-
Endpoint Analysis: At the end of the study, perform necropsy and consider collecting key organs (liver, spleen, bone marrow) for histopathological analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other dose-limiting toxicities.
Visualizations
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways by this compound.
Caption: Experimental workflow for a preclinical Maximum Tolerated Dose (MTD) study.
References
- 1. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 3. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Current strategies for managing myelosuppression in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Flt3/Chk1-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual Flt3/Chk1 inhibitor, Flt3/chk1-IN-2. The focus is on addressing challenges related to its bioavailability to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound, with a particular focus on problems related to its bioavailability.
Problem: Low or variable oral bioavailability in animal models.
| Possible Cause | Suggested Solution |
| Poor aqueous solubility | Formulate the compound in a vehicle that enhances solubility. Common options include solutions with co-solvents (e.g., DMSO, PEG300, Tween 80), suspensions, or lipid-based formulations. It is crucial to first assess the compound's solubility in various pharmaceutically acceptable excipients. |
| High first-pass metabolism | The compound may be extensively metabolized in the liver before reaching systemic circulation. Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (e.g., CYP3A4) in preclinical models to assess the impact of first-pass metabolism. Note that most protein kinase inhibitors are metabolized by several CYPs, with CYP3A4 being the predominant pathway for many[1]. The impact of CYP3A4 inhibitors and inducers is significantly greater for kinase inhibitors with low oral bioavailability[1]. |
| Efflux by transporters | This compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which pump the compound back into the gut lumen. In vitro assays (e.g., Caco-2 permeability assays) can determine if the compound is a P-gp substrate. If so, formulation strategies or co-administration with a P-gp inhibitor could be explored. |
| Chemical instability | The compound may be unstable in the acidic environment of the stomach. Assess the stability of this compound at various pH levels in vitro. If instability is confirmed, consider enteric-coated formulations for in vivo studies. |
| Poor dissolution rate | If the compound is administered as a solid, its dissolution rate in the gastrointestinal fluids may be too slow for complete absorption. Techniques like micronization to increase the surface area of the drug particles can improve the dissolution rate[2]. |
Problem: Inconsistent results in cell-based assays.
| Possible Cause | Suggested Solution |
| Compound precipitation in media | The final concentration of the solvent (e.g., DMSO) in the cell culture media may be too low to keep the compound in solution, leading to precipitation. Ensure the final solvent concentration is compatible with both compound solubility and cell health (typically <0.5% DMSO). Visually inspect the media for any signs of precipitation after adding the compound. |
| Binding to serum proteins | Components in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the FBS percentage or using serum-free media for the duration of the treatment, if compatible with the cell line. |
| Cell density and confluency | The effective concentration of the inhibitor can be influenced by the number of cells. Standardize the cell seeding density and ensure that experiments are performed at a consistent level of confluency. |
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways targeted by this compound?
A1: this compound is a dual inhibitor targeting two distinct signaling pathways:
-
Flt3 (FMS-like tyrosine kinase 3): A receptor tyrosine kinase crucial for the proliferation and survival of hematopoietic stem and progenitor cells[3]. Mutations in Flt3, particularly internal tandem duplications (Flt3-ITD), lead to its constitutive activation and are common in acute myeloid leukemia (AML)[3][4]. Activated Flt3 triggers downstream pathways including RAS/MAPK and PI3K/Akt, promoting cell proliferation and inhibiting apoptosis[5][6].
-
Chk1 (Checkpoint kinase 1): A serine/threonine kinase that is a central component of the DNA damage response (DDR) and cell cycle checkpoint control[7]. In response to DNA damage or replication stress, ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1[7][8][9]. Activated Chk1 then phosphorylates various substrates to induce cell cycle arrest, allowing time for DNA repair[7][9]. Inhibiting Chk1 can enhance the efficacy of DNA-damaging agents in cancer therapy[8].
Q2: How can I improve the oral bioavailability of my Flt3/Chk1 inhibitor?
A2: Improving oral bioavailability often requires optimizing the drug's formulation. Strategies include:
-
Solubility Enhancement: Utilizing co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) can improve solubility.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic drugs.
-
Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can improve both solubility and dissolution rate[2].
-
Nanoparticle Engineering: Reducing particle size to the nanometer range can increase the surface area for dissolution.
The choice of strategy depends on the specific physicochemical properties of the inhibitor[2].
Q3: What are the expected pharmacokinetic properties of a dual Flt3/Chk1 inhibitor?
A3: The pharmacokinetic (PK) properties can vary significantly between different molecules. However, some studies on novel dual Flt3/Chk1 inhibitors provide insights into achievable profiles. For instance, a dual inhibitor referred to as compound 30 was shown to have a good oral PK profile, with a half-life (T1/2) of over 12 hours in beagles[10][11]. Another example, a PROTAC dual degrader named A28 , also demonstrated adequate systemic exposure when administered intravenously in mice[12].
Quantitative Data
The following table summarizes publicly available pharmacokinetic data for representative dual Flt3/Chk1 inhibitors.
| Compound | Species | Dose & Route | T1/2 (h) | AUCINF_obs (h*ng/mL) | Reference |
| Inhibitor 30 | Beagle | Oral | > 12 | Not Reported | [10][11] |
| A28 (PROTAC) | NU/NU Mice | 10 mg/kg, IV | Not Reported | 2303.50 ± 53.67 | [12] |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Assessment in Mice
This protocol outlines a general procedure for determining the oral bioavailability of a small molecule inhibitor like this compound.
1. Materials:
- This compound
- Appropriate formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Male BALB/c mice (or other appropriate strain), 6-8 weeks old
- Oral gavage needles
- Intravenous (IV) injection supplies (e.g., syringes, catheters)
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
- Centrifuge
- LC-MS/MS system for bioanalysis
2. Animal Dosing:
- Acclimate animals for at least one week before the study.
- Fast mice for 4-6 hours before dosing (with free access to water).
- Divide mice into two groups: an oral (PO) administration group and an intravenous (IV) administration group (n=3-5 per group).
- IV Group: Administer this compound at a low dose (e.g., 1-2 mg/kg) via tail vein injection. The compound should be fully dissolved for IV administration.
- PO Group: Administer this compound at a higher dose (e.g., 10-50 mg/kg) via oral gavage using the prepared formulation.
3. Blood Sampling:
- Collect blood samples (approximately 20-30 µL) at designated time points.
- IV Group Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- PO Group Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Collect blood into EDTA-coated tubes and immediately place on ice.
4. Plasma Preparation:
- Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
5. Bioanalysis:
- Prepare plasma standards and quality control samples by spiking blank plasma with known concentrations of this compound.
- Perform protein precipitation on plasma samples, standards, and QCs (e.g., with acetonitrile containing an internal standard).
- Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.
6. Pharmacokinetic Analysis:
- Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, T1/2) using non-compartmental analysis software.
- Calculate oral bioavailability (F%) using the formula:
- F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Visualizations
Caption: Simplified Flt3 signaling cascade leading to cell proliferation and survival.
Caption: The ATR-Chk1 pathway is activated by DNA damage to induce cell cycle arrest.
References
- 1. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. CHEK1 - Wikipedia [en.wikipedia.org]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Flt3/chk1-IN-2 Technical Support Center
Welcome to the technical support center for Flt3/chk1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this dual inhibitor effectively in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure the stability and successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound, also known as compound 30, is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). It has been shown to have significant activity against wild-type FLT3, various FLT3 mutants (e.g., D835Y), and CHK1.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on information for similar kinase inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). For a related compound, FLT3-IN-2, a 20 mg/mL solution in fresh DMSO can be prepared.[2] It is generally recommended to use anhydrous DMSO to minimize moisture, which can affect compound stability and solubility.
Q3: How should I store the solid compound and its stock solutions?
A3: For long-term storage, it is recommended to store the solid powder of this compound at -20°C. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for optimal stability. For short-term storage, stock solutions may be kept at -20°C for up to a month.
Q4: What is the expected stability of this compound in a DMSO stock solution?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | The final concentration of DMSO in the cell culture media is too high, causing the compound to precipitate. | Ensure the final concentration of DMSO in your experimental setup is kept low, typically below 0.5%, to maintain compound solubility and minimize solvent-induced cellular toxicity. |
| The compound has limited solubility in aqueous solutions. | After diluting the DMSO stock in your aqueous buffer or media, vortex the solution thoroughly to ensure it is fully dissolved before adding it to your cells. | |
| Inconsistent or No Inhibitory Effect | The compound may have degraded due to improper storage. | Always use freshly prepared dilutions from a properly stored stock solution. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone numerous freeze-thaw cycles. |
| The concentration of the inhibitor is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Refer to published IC50 values as a starting point. | |
| Cell Viability Issues | The concentration of the inhibitor is too high, leading to off-target effects or general toxicity. | Titrate the inhibitor to find the lowest effective concentration. Ensure the observed effects are due to the inhibition of FLT3 and CHK1 and not cytotoxic artifacts. |
| The solvent (DMSO) concentration is toxic to the cells. | Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to assess the effect of the solvent on cell viability. |
Quantitative Data Summary
| Target | IC50 (nM) |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
| CHK1 | 25.63 |
Table 1: IC50 values of this compound against its primary targets.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Cell-Based Assay Protocol (General)
Materials:
-
Cells of interest (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-well plates (e.g., 96-well)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable cell culture incubator.
-
After the incubation period, assess the cellular response. This can include cell viability assays, western blotting for target protein phosphorylation, or cell cycle analysis.
-
For western blotting, lyse the cells and probe for phosphorylated and total levels of FLT3, CHK1, and downstream signaling proteins such as STAT5, AKT, and ERK to confirm target engagement.
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition.
Caption: CHK1-Mediated Cell Cycle Arrest Pathway and Inhibition.
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: Flt3/Chk1 Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Flt3 and Chk1 combination therapy in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Flt3 and Chk1 inhibitors?
A1: The combination of Fms-like tyrosine kinase 3 (Flt3) and Checkpoint kinase 1 (Chk1) inhibitors is a promising strategy, particularly in Acute Myeloid Leukemia (AML) with Flt3 mutations. Flt3 inhibitors, while effective, can lead to the development of resistance.[1][2] Mechanistic studies have shown that dual inhibition of Flt3 and Chk1 can overcome this resistance by downregulating the c-Myc pathway and activating the p53 tumor suppressor pathway.[1][3] This dual approach enhances cytotoxicity in cancer cells and can overcome both adaptive and acquired resistance.[1][3]
Q2: Are there dual Flt3/Chk1 inhibitors available?
A2: Yes, several dual Flt3/Chk1 inhibitors are in preclinical development. For example, a compound referred to as "compound 30" has been identified as a potent dual inhibitor with a good oral pharmacokinetic profile.[1][3] Additionally, Proteolysis-targeting chimeras (PROTACs) that induce the degradation of both Flt3 and Chk1 proteins, such as A28, are also being investigated.[2] These molecules are designed to simultaneously block both signaling pathways.
Q3: What are the expected cellular effects of Flt3/Chk1 combination therapy?
A3: The expected cellular effects include:
-
Reduced cell proliferation and viability: This can be measured by assays such as MTT or CellTiter-Glo.
-
Induction of apoptosis (programmed cell death): This can be assessed by methods like Annexin V/PI staining and analysis of caspase cleavage by Western blot.
-
Cell cycle arrest: Typically analyzed by flow cytometry, you may observe an accumulation of cells in a specific phase of the cell cycle.[4]
-
Modulation of downstream signaling pathways: Inhibition of Flt3 and Chk1 should lead to decreased phosphorylation of their downstream targets. This can be verified by Western blot analysis. Key markers to investigate include phosphorylated Flt3, phosphorylated Chk1, c-Myc, and p53.[1][3]
Q4: What are some common off-target effects to be aware of?
A4: Both Flt3 and Chk1 inhibitors can have off-target effects. First-generation Flt3 inhibitors are often multi-kinase inhibitors and can have increased toxicities due to off-target effects.[5][6] More specific second-generation Flt3 inhibitors have fewer off-target effects.[6] Some Chk1 inhibitors have been shown to inhibit other kinases, such as CDK2, at higher concentrations, which can impact experimental outcomes.[7][8] It is crucial to consult the manufacturer's data sheet for the specific inhibitor you are using to understand its selectivity profile.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Solution: Optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase throughout the experiment. Perform a cell titration experiment to determine the optimal cell number per well.
-
-
Possible Cause 2: Drug Solubility and Stability. The inhibitor may be precipitating out of the solution, especially at higher concentrations or after prolonged incubation.
-
Solution: Prepare fresh drug dilutions for each experiment. Visually inspect the media for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range.
-
-
Possible Cause 3: Edge Effects in Microplates. Wells on the edge of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
Problem 2: No or weak inhibition of downstream signaling pathways observed by Western blot.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration of the inhibitor or the duration of treatment may not be sufficient to see a significant effect.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting the target pathway in your cell line. Start with a broad range of concentrations and several time points (e.g., 1, 6, 24 hours).
-
-
Possible Cause 2: Poor Antibody Quality. The primary antibody may not be specific or sensitive enough to detect the protein of interest, especially phosphorylated forms.
-
Solution: Use antibodies that have been validated for Western blotting. Always include positive and negative controls to verify antibody performance. For phospho-specific antibodies, it is essential to also probe for the total protein to assess changes in phosphorylation status relative to the total protein amount.
-
-
Possible Cause 3: Rapid Pathway Reactivation. Cells can sometimes adapt to the inhibitor and reactivate the signaling pathway.
-
Solution: Analyze protein expression at earlier time points after drug addition. Consider using a more potent inhibitor or a combination of inhibitors targeting different nodes in the pathway.
-
Problem 3: High background or unexpected bands in Western blots.
-
Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice versa).
-
-
Possible Cause 2: Secondary Antibody Cross-reactivity. The secondary antibody may be binding non-specifically to other proteins in the lysate.
-
Solution: Use a secondary antibody that is pre-adsorbed against the species of your sample. Ensure the secondary antibody is used at the correct dilution.
-
Data Presentation
Table 1: Preclinical Efficacy of a Dual Flt3/Chk1 Inhibitor (Compound 30)
| Cell Line | Flt3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 1.5 |
| MOLM-13 | FLT3-ITD | 2.1 |
| Ba/F3-ITD | FLT3-ITD | 3.4 |
| Ba/F3-WT | Wild-Type | >1000 |
Data synthesized from preclinical studies on dual Flt3/Chk1 inhibitors.[1][3]
Table 2: In Vivo Efficacy of a Dual Flt3/Chk1 PROTAC (A28)
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | Once weekly, IV | 0 |
| A28 (10 mg/kg) | Once weekly, IV | 85 |
Data from a subcutaneous xenograft model using MV-4-11 cells.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the Flt3/Chk1 inhibitor(s) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate at 37°C for 4 hours, protected from light. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Flt3, anti-phospho-Chk1, anti-c-Myc, anti-p53) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: Flt3 and Chk1 Signaling Pathways in AML.
Caption: Experimental Workflow for Flt3/Chk1 Inhibitor Testing.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. [PDF] Analysis of Cell Cycle by Flow Cytometry. | Semantic Scholar [semanticscholar.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Flt3/chk1-IN-2 vs. Quizartinib: A Comparative Guide for FLT3-ITD AML
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the dual FLT3/CHK1 inhibitor, Flt3/chk1-IN-2, and the selective FLT3 inhibitor, quizartinib, for the treatment of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to assist researchers in understanding the therapeutic potential and mechanisms of action of these two compounds.
Executive Summary
Quizartinib is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical efficacy and has received regulatory approval for the treatment of FLT3-ITD positive AML.[1] It effectively inhibits FLT3 signaling, leading to apoptosis in leukemic cells.[2] However, resistance to FLT3 inhibitors, both adaptive and acquired, remains a significant clinical challenge.
This compound (also referred to as compound 30) is a novel dual inhibitor of FLT3 and Checkpoint Kinase 1 (CHK1).[3] The rationale for this dual-targeting approach is based on the observation that inhibition of FLT3 can lead to the activation of compensatory signaling pathways, including the ATR/CHK1 pathway, which is involved in DNA damage repair and cell cycle regulation.[3] By simultaneously inhibiting both FLT3 and CHK1, this compound aims to enhance cytotoxic effects and overcome resistance mechanisms seen with single-agent FLT3 inhibitors.[3]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Conditions |
| This compound | CHK1 | 25.63 | Not specified |
| FLT3-WT | 16.39 | Not specified | |
| FLT3-D835Y | 22.80 | Not specified | |
| Quizartinib | FLT3-ITD | <1 | MV4-11 cells |
| FLT3-ITD | 1-2 | MV4-11 and Molm-14 cells (inhibition of phosphorylated FLT3 and induction of apoptosis)[2] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| This compound | MV4-11 (FLT3-ITD) | Cell Viability | Not specified |
| Quizartinib | MV4-11 (FLT3-ITD) | Growth Inhibition | <1 |
| Midostaurin-resistant MOLM-14 | Cell Viability | 3.61 - 9.23 |
Table 3: In Vivo Efficacy in FLT3-ITD AML Xenograft Models
| Compound | Animal Model | Dosing | Outcome |
| This compound | Not specified | Good oral PK profile with a T₁/₂ over 12 h in beagles | Effectively inhibited resistant FLT3-ITD AML in vivo |
| Quizartinib | Mice bearing MV4-11 cells | Oral, once daily | Tumor regression at doses of 1 mg/kg and over |
| Mouse xenograft model | Oral administration | Inhibited tumor growth at doses from 0.3 to 10 mg/kg in a dose-dependent manner |
Signaling Pathways
Constitutively active FLT3-ITD drives leukemogenesis through the activation of several downstream signaling pathways, primarily the STAT5, RAS/MAPK, and PI3K/AKT pathways, promoting cell proliferation and survival. Quizartinib effectively inhibits these pathways by blocking FLT3 autophosphorylation. This compound not only inhibits these pathways but also targets the CHK1-mediated DNA damage response pathway, which can be a mechanism of resistance to FLT3 inhibition.
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general procedure for determining the in vitro kinase inhibitory activity of compounds.
-
Reagent Preparation : Thaw and prepare the kinase enzyme, substrate, ATP, and ADP-Glo™ reagents as per the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay kit).
-
Compound Dilution : Prepare serial dilutions of the test compounds (this compound and quizartinib) in the appropriate buffer.
-
Kinase Reaction :
-
Add the kinase enzyme to the wells of a microplate.
-
Add the test compound dilutions to the respective wells.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
-
ADP Detection :
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
-
Data Analysis : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Viability Assay
This protocol outlines a general method for assessing the effect of inhibitors on the viability of AML cells.
-
Cell Culture : Culture FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-14) under standard conditions.
-
Cell Seeding : Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment : Add serial dilutions of this compound and quizartinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment :
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
-
Data Analysis : Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the IC₅₀ values by plotting the percentage of cell viability against the log concentration of the inhibitor.
Western Blotting for Phosphorylated Proteins
This protocol describes the detection of phosphorylated signaling proteins to assess the on-target effects of the inhibitors.
-
Cell Treatment : Treat AML cells with this compound or quizartinib at various concentrations and for different time points.
-
Cell Lysis : Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of phosphorylated proteins. The membrane can be stripped and re-probed for total protein levels as a loading control.[4][5]
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of the inhibitors.
-
Cell Implantation : Subcutaneously or intravenously inject a human FLT3-ITD AML cell line (e.g., MV4-11) into immunocompromised mice (e.g., NOD/SCID or NSG mice).[6]
-
Tumor Growth : Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly.
-
Compound Administration : Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound, and quizartinib. Administer the compounds via the appropriate route (e.g., oral gavage) and at the desired dose and schedule.[6]
-
Efficacy Assessment : Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis : Compare the tumor growth inhibition between the treatment groups to evaluate the in vivo efficacy of the compounds.
Conclusion
Quizartinib is a well-established, potent, and selective FLT3 inhibitor with proven clinical benefit in FLT3-ITD AML. This compound represents a novel approach to overcome the challenge of resistance to FLT3 inhibitors by simultaneously targeting CHK1. Preclinical data for this compound are promising, suggesting enhanced cytotoxicity and the ability to overcome resistance.[3] However, a direct, head-to-head comparison with quizartinib in the same experimental settings is necessary to definitively establish its relative efficacy and potential advantages. Further investigation into the safety and efficacy of this compound in more advanced preclinical models and eventually in clinical trials is warranted to determine its future role in the treatment of FLT3-ITD AML.
References
- 1. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 2. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP1 PARylates and stabilizes STAT5 in FLT3-ITD acute myeloid leukemia and other STAT5-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Dual Targeting of FLT3 and CHK1: A New Strategy to Overcome Resistance in Acute Myeloid Leukemia
For Immediate Release
A Comparative Analysis of Flt3/Chk1-IN-2 Dual Inhibitor Versus Single-Agent FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
Researchers and drug development professionals in oncology are continually seeking more effective therapeutic strategies for Acute Myeloid Leukemia (AML), a cancer characterized by the rapid growth of abnormal white blood cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a key therapeutic target. While single-agent FLT3 inhibitors have shown clinical efficacy, the development of resistance remains a major challenge. A novel approach to address this is the dual inhibition of FLT3 and Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response. This guide provides a comparative overview of the preclinical data for the dual inhibitor this compound against single-agent FLT3 inhibitors.
Introduction to FLT3 and CHK1 in AML
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of downstream signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT, promoting leukemogenesis.
CHK1 is a serine/threonine kinase that is a key component of the DNA damage response pathway. In cancer cells, CHK1 is often overexpressed and plays a role in maintaining genomic stability and promoting cell survival, particularly in the context of chemotherapy- or radiation-induced DNA damage. Recent studies suggest that CHK1 inhibition can synergize with various anti-cancer agents, including FLT3 inhibitors, by inducing synthetic lethality.
The rationale for dual FLT3 and CHK1 inhibition lies in the potential to simultaneously target the primary oncogenic driver (mutant FLT3) and a key mechanism of resistance and survival (CHK1-mediated DNA damage repair).
In Vitro Efficacy: A Head-to-Head Look at Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available in vitro IC50 data for the dual inhibitor this compound and several single-agent FLT3 inhibitors against various AML cell lines. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution.
Table 1: In Vitro IC50 Values of this compound
| Target/Cell Line | IC50 (nM) |
| CHK1 | 25.63 |
| FLT3-WT | 16.39 |
| FLT3-D835Y | 22.80 |
Data for this compound is based on available preclinical information.
Table 2: In Vitro IC50 Values of Single-Agent FLT3 Inhibitors
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) |
| Gilteritinib | MV4-11 | ITD | 0.92[1] |
| MOLM-13 | ITD | 2.9[1] | |
| Ba/F3-FLT3-ITD | ITD | 1.8[1] | |
| Ba/F3-FLT3-D835Y | TKD | 1.6[1] | |
| Quizartinib | MV4-11 | ITD | 0.40[2] |
| MOLM-13 | ITD | 0.89[2] | |
| MOLM-14 | ITD | 0.73[2] | |
| Crenolanib | Molm14 | ITD | ~2 |
| MV4-11 | ITD | ~2 | |
| Midostaurin | MV4-11 | ITD | Submicromolar[3] |
| MOLM-13 | ITD | Submicromolar[3] |
In Vivo Performance: Preclinical Xenograft Models
Animal models, particularly patient-derived xenografts (PDX), are invaluable for assessing the in vivo efficacy of novel cancer therapeutics. While direct comparative in vivo data for this compound is limited, studies on single-agent FLT3 inhibitors have demonstrated their ability to inhibit tumor growth and prolong survival in AML xenograft models.
For instance, gilteritinib has been shown to induce tumor regression in xenograft models of FLT3-mutated AML at doses of 10 mg/kg and 30 mg/kg.[1] Similarly, quizartinib has demonstrated antitumor activity in mouse xenograft models. In a study on midostaurin-resistant tumors, quizartinib showed efficacy with an EC50 of approximately 3 to 4 mg/kg.[2]
Signaling Pathways and Mechanism of Action
The dual inhibition of FLT3 and CHK1 is designed to attack AML cells on two fronts. The diagram below illustrates the key signaling pathways affected.
Caption: FLT3 and CHK1 signaling pathways in AML.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. Below are outlines of standard methodologies used to evaluate the efficacy of these inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: AML cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or a single-agent FLT3 inhibitor) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.
-
Cell Lysis: Treated and untreated AML cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, CHK1, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Patient-derived or cell line-derived xenograft models in immunocompromised mice are used to evaluate the anti-tumor activity of inhibitors in a living organism.
-
Cell Implantation: AML cells (e.g., MV4-11 or MOLM-13) are injected subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (for subcutaneous models) or disease progression is monitored through bioluminescence imaging or analysis of peripheral blood (for systemic models).
-
Drug Administration: Once tumors are established or disease is detectable, mice are randomized into treatment groups and receive the inhibitor (e.g., this compound or a single-agent FLT3 inhibitor) or vehicle control via the appropriate route (e.g., oral gavage).
-
Efficacy Evaluation: Tumor growth inhibition, changes in body weight (as a measure of toxicity), and overall survival are monitored throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or tissues can be collected to assess target engagement and downstream signaling effects by western blotting or immunohistochemistry.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical comparison of a dual inhibitor versus a single-agent inhibitor.
Caption: Preclinical workflow for inhibitor comparison.
Conclusion and Future Directions
References
Dual Targeting of FLT3 and CHK1: A Promising Strategy to Overcome Resistance in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is continually evolving, with targeted therapies offering new hope for patients with specific genetic mutations. Among these, inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) have shown clinical efficacy, particularly in the approximately 30% of AML patients harboring FLT3 mutations. However, the emergence of both adaptive and acquired resistance significantly limits the long-term effectiveness of FLT3 inhibitor monotherapy.[1][2] A growing body of preclinical evidence suggests that the dual targeting of FLT3 and Checkpoint Kinase 1 (CHK1) may represent a powerful strategy to enhance therapeutic efficacy and overcome these resistance mechanisms.[1][3][4][5]
This guide provides a comparative overview of the dual targeting approach against single-agent strategies in FLT3-mutated AML, supported by available experimental data. We delve into the underlying signaling pathways, present key preclinical findings in a structured format, and provide detailed experimental protocols for the validation of this therapeutic strategy.
The Rationale for Dual FLT3 and CHK1 Inhibition
FLT3 is a receptor tyrosine kinase that, when mutated (most commonly through internal tandem duplications or ITD), becomes constitutively active, driving leukemic cell proliferation and survival through downstream pathways such as STAT5, MAPK, and PI3K/AKT.[4] CHK1, a serine/threonine kinase, is a critical component of the DNA damage response and cell cycle regulation.[6] In the context of FLT3-mutated AML, CHK1 has been identified as a key regulator of leukemic cell proliferation.[6]
The rationale for dual inhibition stems from the observation that FLT3 inhibitors can induce adaptive resistance mechanisms, in part through the modulation of cell cycle checkpoints and survival pathways.[1][7] Simultaneously inhibiting CHK1 can disrupt these adaptive responses, leading to synergistic cytotoxicity.[1][3] Mechanistic studies indicate that dual inhibition leads to the downregulation of the oncogenic transcription factor c-Myc and the activation of the tumor suppressor p53 pathway, creating a powerful anti-leukemic effect.[1][5][7]
Comparative Efficacy of Dual FLT3/CHK1 Targeting
Preclinical studies have demonstrated the superiority of dual FLT3 and CHK1 inhibition over single-agent treatment in various AML models. This has been explored through combination therapies with distinct FLT3 and CHK1 inhibitors, as well as through the development of novel single molecules that dually target both kinases.
In Vitro Anti-proliferative Activity
The development of dual inhibitors and proteolysis-targeting chimeras (PROTACs) has allowed for a direct comparison of dual-targeting agents against their single-target counterparts. These studies consistently show enhanced potency and the ability to overcome resistance.
| Compound/Combination | Target(s) | Cell Line | IC50 (nM) | Key Findings |
| Quizartinib | FLT3 | MV-4-11 (FLT3-ITD) | ~1-5 | Potent FLT3 inhibitor, but resistance develops.[7] |
| CHK1 Inhibitor (e.g., Prexasertib) | CHK1 | MV-4-11 (FLT3-ITD) | Varies | Induces cell cycle arrest and apoptosis.[6] |
| Dual Inhibitor "30" | FLT3/CHK1 | MV-4-11 (FLT3-ITD) | Potent (specific value not available in abstract) | More selective against FLT3-mutated cells and overcomes adaptive resistance.[1] |
| Dual PROTAC "A28" | FLT3/CHK1 (Degrader) | MV-4-11 (FLT3-ITD) | 0.53 ± 0.17 | Efficiently degrades both FLT3 and CHK1, overcoming acquired and adaptive resistance.[7] |
Note: The table summarizes findings from multiple sources. Direct, side-by-side comparative studies with uniform assays are limited in the public domain. IC50 values are approximate and can vary based on experimental conditions.
In Vivo Efficacy in AML Xenograft Models
Animal models provide crucial validation for the therapeutic potential of dual FLT3/CHK1 targeting. Studies utilizing subcutaneous xenografts of human AML cell lines in immunodeficient mice have shown significant tumor growth inhibition and improved survival with dual-targeting strategies compared to single agents.
| Treatment Group | Animal Model | Key Outcomes |
| Vehicle Control | MV-4-11 Xenograft | Progressive tumor growth.[7] |
| FLT3 Inhibitor (e.g., Quizartinib) | MV-4-11 Xenograft | Initial tumor growth inhibition followed by relapse.[7] |
| Dual FLT3/CHK1 Inhibitor "30" | Resistant FLT3-ITD AML Xenograft | Effective inhibition of resistant tumors.[1][5] |
| Dual FLT3/CHK1 PROTAC "A28" | MV-4-11 Xenograft | Sustained tumor growth suppression with weekly administration.[7] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between FLT3 and CHK1 and the experimental approaches to validate their dual targeting, the following diagrams are provided.
Caption: FLT3 and CHK1 signaling pathways in AML.
Caption: Experimental workflow for validating dual FLT3/CHK1 targeting.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed AML cells (e.g., MV-4-11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of single inhibitors (FLT3 inhibitor, CHK1 inhibitor), their combination, or the dual Flt3/Chk1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed AML cells in 6-well plates and treat with the respective inhibitors at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with inhibitors as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Western Blotting
-
Protein Extraction: Following treatment with inhibitors, lyse the AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, c-Myc, p53, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The dual targeting of FLT3 and CHK1 in AML represents a highly promising therapeutic strategy. By simultaneously blocking a key driver of leukemogenesis and a critical cell cycle regulator, this approach has the potential to induce synergistic cytotoxicity, overcome resistance to FLT3 inhibitors, and improve clinical outcomes for patients with FLT3-mutated AML. The development of dual-specific inhibitors and PROTACs further enhances the clinical translatability of this strategy. Further research, including well-designed clinical trials, is warranted to fully validate the efficacy and safety of this approach in the clinical setting.
References
- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Overcoming Resistance to FLT3 Inhibitors in the Treatment of FLT3-Mutated AML | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fms-like tyrosine kinase 3-internal tandem duplications epigenetically activates checkpoint kinase 1 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Converging Strike: A Comparative Guide to Flt3/Chk1-IN-2 and Venetoclax Synergy in Acute Myeloid Leukemia
For Immediate Release to the Scientific Community
In the landscape of Acute Myeloid Leukemia (AML) therapeutics, the strategic combination of targeted agents is paramount to overcoming resistance and enhancing efficacy. This guide provides a comparative analysis of the dual FLT3/CHK1 inhibitor, Flt3/chk1-IN-2, and its potential synergy with the BCL-2 inhibitor, venetoclax. While direct experimental data on the combination of this compound and venetoclax is not yet available in published literature, this guide will draw upon the well-established synergistic relationship between FLT3 inhibitors and venetoclax to project the therapeutic potential and mechanistic advantages of this novel dual-inhibitor approach.
Introduction to the Therapeutic Targets
This compound: A potent dual inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1). FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[1] CHK1 is a critical regulator of the DNA damage response, and its inhibition can induce synthetic lethality in cancer cells with high replicative stress. The dual inhibition of FLT3 and CHK1 by a single agent presents a novel strategy to simultaneously target oncogenic signaling and cell cycle control.[1][2]
Venetoclax: A highly selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2). BCL-2 is an anti-apoptotic protein that is often overexpressed in AML cells, contributing to their survival and resistance to chemotherapy.[3] Venetoclax restores the intrinsic apoptotic pathway by binding to BCL-2, thereby releasing pro-apoptotic proteins that trigger programmed cell death.[3]
The Rationale for Synergy: A Mechanistic Overview
The combination of FLT3 inhibition and BCL-2 inhibition has demonstrated significant synergy in preclinical and clinical studies of FLT3-mutated AML.[4] The underlying mechanism is a prime example of synthetic lethality, where the inhibition of two separate pathways leads to cell death, while the inhibition of either pathway alone is less effective.
Constitutive FLT3 signaling in AML cells promotes the expression of anti-apoptotic proteins, including Myeloid Cell Leukemia 1 (MCL-1) and BCL-XL.[4] Inhibition of FLT3 leads to the downregulation of these proteins, causing the cancer cells to become more reliant on BCL-2 for survival. This acquired dependency on BCL-2 makes the cells exquisitely sensitive to the effects of venetoclax.
The dual-action of this compound is hypothesized to further enhance this synergistic potential. By inhibiting CHK1, this compound can induce DNA damage and cell cycle arrest, further stressing the cancer cells and lowering the threshold for apoptosis induction by venetoclax.
Comparative Performance Data
While direct comparative data for this compound with venetoclax is unavailable, this section presents data for this compound as a single agent and for the combination of other FLT3 inhibitors with venetoclax to illustrate the potential for synergy.
Single-Agent Activity of this compound (Compound 30)
The following table summarizes the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects on AML cell lines.
| Target/Cell Line | IC50 (nM) | Reference |
| Kinase Activity | ||
| CHK1 | 25.63 | |
| FLT3-WT | 16.39 | |
| FLT3-D835Y | 22.80 | |
| Anti-proliferative Activity | ||
| MV4-11 (FLT3-ITD) | 3.2 | [1] |
| MOLM-13 (FLT3-ITD) | 2.1 | [1] |
Synergistic Activity of FLT3 Inhibitors and Venetoclax
The following table presents data from studies on the combination of the FLT3 inhibitor quizartinib with venetoclax in FLT3-ITD positive AML cell lines. Synergy is often quantified using the Bliss independence model, where a score greater than 10 indicates synergy.
| Cell Line | Combination | Bliss Synergy Score | Outcome | Reference |
| MOLM-14 | Quizartinib + Venetoclax | >20 | Synergistic cell killing | [4] |
| MV4-11 | Quizartinib + Venetoclax | >15 | Synergistic cell killing | [4] |
Experimental Protocols
This section provides an overview of the methodologies typically employed in studies evaluating drug synergy in AML, which would be applicable to the investigation of this compound and venetoclax.
Cell Viability and Synergy Assays
Objective: To determine the anti-proliferative effects of single agents and their combination and to quantify synergy.
Protocol:
-
Cell Culture: AML cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose matrix of this compound and venetoclax, both as single agents and in combination, for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Synergy Calculation: The synergy between the two drugs is calculated using a synergy model such as the Bliss independence model or the Chou-Talalay method (Combination Index).
Apoptosis Assays
Objective: To measure the induction of apoptosis by the drug combination.
Protocol:
-
Drug Treatment: AML cells are treated with this compound, venetoclax, or the combination for 24-48 hours.
-
Apoptosis Staining: Cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Western Blot Analysis
Objective: To investigate the molecular mechanisms of synergy by examining changes in protein expression.
Protocol:
-
Protein Extraction: Protein lysates are prepared from AML cells treated with the drugs for various time points.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p-FLT3, p-STAT5, MCL-1, BCL-XL) and a loading control (e.g., β-actin).
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
Future Directions and Conclusion
The dual inhibition of FLT3 and CHK1 by this compound represents a promising therapeutic strategy for FLT3-mutated AML. Based on the robust preclinical and clinical evidence of synergy between FLT3 inhibitors and venetoclax, it is highly probable that the combination of this compound and venetoclax would exhibit significant synergistic anti-leukemic activity.
Future studies should be directed at:
-
Directly testing the synergy of this compound and venetoclax in FLT3-mutated AML cell lines and patient-derived samples.
-
Elucidating the precise molecular mechanisms of the three-way interaction between FLT3 inhibition, CHK1 inhibition, and BCL-2 inhibition.
-
Evaluating the in vivo efficacy and safety of the combination in animal models of FLT3-mutated AML.
References
- 1. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models [escholarship.org]
- 3. Development of Dual FLT3 and CHK1 PROTACs for the Treatment of AML [figshare.com]
- 4. Combination Therapies with Kinase Inhibitors for Acute Myeloid Leukemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Flt3/Chk1-IN-2 as a Basis for PROTAC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of dual inhibitors targeting both Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (Chk1) presents a promising strategy in cancer therapy, particularly for acute myeloid leukemia (AML). FLT3 mutations are common drivers of AML, and Chk1 is a key regulator of the DNA damage response, often implicated in therapeutic resistance. This guide provides a comparative analysis of the dual inhibitor Flt3/chk1-IN-2 and its potential as a foundation for the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade target proteins rather than merely inhibit them. We will compare this compound with a developed dual FLT3/Chk1 PROTAC, A28, to highlight the potential advantages of a degradation-based approach.
Performance Comparison: Inhibition vs. Degradation
The primary distinction between a traditional inhibitor like this compound and a PROTAC such as A28 lies in their mechanism of action. While this compound blocks the enzymatic activity of FLT3 and Chk1, A28 is designed to induce the selective degradation of these proteins via the ubiquitin-proteasome system.[1] This fundamental difference is reflected in their respective performance metrics.
| Compound | Target(s) | Mechanism of Action | IC50 (nM) | DC50 (nM) |
| This compound (Compound 30) | FLT3-WT, FLT3-D835Y, Chk1 | Inhibition | 16.39 (FLT3-WT), 22.80 (FLT3-D835Y), 25.63 (Chk1)[2][3] | Not Applicable |
| A28 (PROTAC) | FLT3, Chk1 | Degradation | 0.35 (MV-4-11 cells)[4] | 5.88 (FLT3), 4.17 (Chk1)[4] |
This compound (Compound 30) demonstrates potent inhibition of both wild-type and a mutant form of FLT3, as well as Chk1, with IC50 values in the low nanomolar range.[2][3] In contrast, the dual FLT3/Chk1 PROTAC A28 , developed from the dual inhibitor TLX-83, not only exhibits a potent anti-proliferative effect (IC50 = 0.35 nM in MV-4-11 cells) but also efficiently degrades both FLT3 and Chk1 proteins at low nanomolar concentrations (DC50 values of 5.88 nM and 4.17 nM, respectively).[4] The ability of A28 to induce degradation offers the potential for a more sustained and profound biological effect compared to reversible inhibition.
Signaling Pathways and Mechanism of Action
To understand the rationale behind dual FLT3/Chk1 targeting and the significance of a PROTAC approach, it is essential to visualize the relevant signaling pathways and the PROTAC mechanism of action.
Caption: Flt3 Signaling Pathway.
Mutations in FLT3 can lead to its constitutive activation, driving uncontrolled cell proliferation and survival in AML.[5]
Caption: Chk1 Signaling Pathway.
Chk1 is a crucial component of the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents and induce cell death.[6][7]
Caption: PROTAC Mechanism of Action.
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize kinase inhibitors and PROTACs.
1. In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
-
Materials: Recombinant FLT3 and Chk1 kinases, appropriate peptide substrates, ATP, kinase buffer, and the test compound (this compound).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays ([γ-32P]-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).[9][10]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay
This assay measures the effect of a compound on cell proliferation and survival to determine its cytotoxic or cytostatic effects (IC50 for cell growth).
-
Materials: Cancer cell lines (e.g., MV-4-11 for FLT3-ITD positive AML), cell culture medium, and the test compound.
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP levels) or by staining with a dye like crystal violet.
-
Measure the signal (luminescence or absorbance) and normalize it to untreated control cells.
-
Calculate the percentage of viable cells at each compound concentration and determine the IC50 value.
-
3. Western Blot for Protein Degradation
This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC to determine the concentration required for 50% degradation (DC50).
-
Materials: Cell lines of interest, the PROTAC (e.g., A28), cell lysis buffer, primary antibodies against the target proteins (FLT3 and Chk1) and a loading control (e.g., GAPDH or β-actin), and a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Procedure:
-
Treat cells with increasing concentrations of the PROTAC for a specific duration (e.g., 18-24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins and the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.[1]
-
PROTAC Development Workflow
The development of a PROTAC from a known inhibitor like this compound follows a logical progression.
Caption: PROTAC Development Workflow.
Conclusion
The dual inhibitor this compound serves as a strong foundation for the development of novel cancer therapeutics. However, the conversion of such inhibitors into PROTACs, as exemplified by the dual FLT3/Chk1 degrader A28, represents a significant advancement. By harnessing the cell's own protein disposal machinery, PROTACs offer the potential for a more potent and durable anti-cancer effect compared to traditional inhibitors. The data presented in this guide suggests that a degradation-based strategy can lead to compounds with superior cellular activity. For researchers in drug development, the exploration of PROTACs based on dual-target inhibitors like this compound is a highly promising avenue for creating next-generation cancer therapies.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro kinase assay [protocols.io]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. frontiersin.org [frontiersin.org]
- 10. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Flt3/chk1-IN-2 and Other Leading CHK1 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the dual FLT3/CHK1 inhibitor, Flt3/chk1-IN-2, alongside other prominent CHK1 inhibitors currently under investigation for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the biochemical properties, mechanisms of action, and available experimental data for these compounds.
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation. Its activation leads to cell cycle arrest, allowing time for DNA repair and preventing the proliferation of cells with genomic instability. Consequently, CHK1 has emerged as a promising therapeutic target in oncology, with numerous inhibitors in development. This guide will focus on a comparative overview of this compound, Prexasertib (LY2606368), SRA737 (CCT245737), GDC-0575, and AZD7762.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of the selected CHK1 inhibitors against their primary target, CHK1, and in some cases, other relevant kinases such as CHK2 and FMS-like tyrosine kinase 3 (FLT3). This data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is crucial for understanding the relative potency and selectivity of these compounds.
| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | Other Kinase IC50 (nM) |
| This compound | 25.63[1] | - | 16.39[1] | 22.80[1] | - |
| Prexasertib (LY2606368) | <1[2] | 8[2] | - | - | RSK1: 9[2] |
| SRA737 (CCT245737) | 1.3[3], 1.4[4] | >1000-fold selectivity vs CHK1[4] | - | - | CDK1: >1000-fold selectivity vs CHK1[4] |
| GDC-0575 | 1.2[1][5] | - | - | - | - |
| AZD7762 | 5[6][7] | 5[8] | - | - | CAM, Yes, Fyn, Lyn: Less potent[6] |
Mechanism of Action and Therapeutic Rationale
All the compared inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the CHK1 kinase, preventing its catalytic activity.[7][9] By inhibiting CHK1, these molecules abrogate the G2/M cell cycle checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[6][9] This mechanism is particularly effective in cancer cells that often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints for survival.
This compound distinguishes itself by its dual inhibitory activity against both CHK1 and FLT3.[1] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[10] By simultaneously targeting both the DNA damage response and a key oncogenic driver, this compound offers a promising strategy to enhance cytotoxicity and overcome resistance mechanisms in FLT3-mutated AML.[11][12]
Prexasertib (LY2606368) is a potent and selective CHK1 inhibitor that has demonstrated broad anti-proliferative activity in various cancer cell lines.[13]
SRA737 (CCT245737) is an orally bioavailable CHK1 inhibitor with high selectivity for CHK1 over other kinases like CHK2 and CDK1.[4] It has shown efficacy both as a single agent and in combination with chemotherapy.
GDC-0575 is another potent and selective CHK1 inhibitor that has been investigated for its potential to enhance the efficacy of DNA-damaging agents.[5]
AZD7762 is a potent inhibitor of both CHK1 and CHK2.[6][8] While its clinical development was halted due to toxicity, it remains a valuable tool for preclinical research.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the CHK1 signaling pathway and a typical experimental workflow.
Caption: The CHK1 signaling pathway in response to DNA damage.
Caption: A typical experimental workflow for evaluating CHK1 inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed protocols for the key experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation: Dilute the CHK1 enzyme, substrate (e.g., a synthetic peptide), ATP, and test inhibitors to their desired concentrations in a kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor or DMSO (vehicle control), 2 µL of the CHK1 enzyme solution, and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[4]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CHK1 inhibitor and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6][9]
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, such as the phosphorylated (activated) form of CHK1 (pCHK1) or markers of DNA damage like γH2AX.
-
Cell Lysis: Treat cells with the CHK1 inhibitor for the desired time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-pCHK1 or anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The landscape of CHK1 inhibitors is rapidly evolving, with several promising candidates demonstrating significant preclinical and clinical activity. This compound presents a novel approach by dually targeting both CHK1 and the oncogenic driver FLT3, offering a potential advantage in specific cancer types like AML. The comparative data and experimental protocols provided in this guide aim to equip researchers with the necessary information to critically evaluate these inhibitors and design further investigations into their therapeutic potential. As our understanding of the intricate roles of CHK1 in cancer biology deepens, the strategic application of these inhibitors, either as monotherapies or in combination with other agents, holds the promise of improving patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. 2.8 In vitro kinase assays [bio-protocol.org]
- 4. promega.jp [promega.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual FLT3/CHK1 Inhibition: A Promising Strategy to Overcome Quizartinib Resistance in Acute Myeloid Leukemia
For Immediate Release
A comprehensive analysis of the dual FLT3 and CHK1 inhibitor, referred to herein as Flt3/chk1-IN-2 (also identified in literature as compound 30), demonstrates its potential to overcome resistance to the potent FLT3 inhibitor quizartinib in preclinical models of Acute Myeloid Leukemia (AML). This guide provides a detailed comparison of this compound and quizartinib, supported by experimental data, to inform researchers, scientists, and drug development professionals on this emerging therapeutic strategy.
Resistance to targeted therapies like quizartinib remains a significant challenge in the treatment of FLT3-mutated AML. Resistance mechanisms often involve on-target secondary mutations in the FLT3 kinase domain or the activation of alternative survival pathways. The dual inhibition of FLT3 and Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response, presents a rational approach to counteract these resistance mechanisms and enhance anti-leukemic activity.
Comparative Efficacy of this compound and Other FLT3 Inhibitors
This compound has shown potent inhibitory activity against wild-type FLT3, quizartinib-resistant FLT3-D835Y mutant, and CHK1.[1] In cellular assays, this dual inhibitor demonstrated superior or comparable efficacy to quizartinib in various FLT3-mutated AML cell lines, including those harboring resistance-conferring mutations.
Table 1: In Vitro Anti-proliferative Activity (IC50, nM) of this compound and Reference Compounds
| Cell Line | FLT3 Mutation Status | This compound (Compound 30) IC50 (nM) | Gilteritinib IC50 (nM) | Quizartinib IC50 (nM) |
| Ba/F3 FLT3-ITD | ITD | 23.32 ± 8.27 | - | - |
| Ba/F3 FLT3-D835V | TKD | 1.41 ± 0.11 | - | - |
| Ba/F3 FLT3-D835F | TKD | 5.02 ± 0.87 | - | - |
| Ba/F3 FLT3-F691L | TKD | 28.84 ± 5.01 | - | - |
| Ba/F3 FLT3-ITD, D835Y | ITD + TKD | 19.23 ± 10.46 | - | - |
| MV4-11 | FLT3-ITD | 3.20 ± 0.77 | - | - |
Data compiled from a study on 2-aminopyrimidine derivatives as dual FLT3 and CHK1 inhibitors.[2]
Mechanism of Action: Overcoming Resistance Through Dual Pathway Inhibition
Quizartinib resistance is often mediated by the acquisition of secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, which prevents the binding of type II inhibitors like quizartinib.[3] Furthermore, adaptive resistance can emerge through the activation of parallel signaling pathways that bypass FLT3 inhibition.
This compound's dual-targeting mechanism addresses both of these resistance pathways. By inhibiting the mutated FLT3 kinase, it directly targets the primary oncogenic driver. Concurrently, inhibiting CHK1 disrupts the DNA damage response, a crucial survival mechanism for cancer cells, and can induce synthetic lethality in the context of oncogenic stress. Mechanistic studies have shown that dual inhibition of FLT3 and CHK1 leads to the downregulation of the c-Myc pathway and activation of the p53 pathway, effectively overcoming both adaptive and acquired resistance.[4][5]
FLT3 Signaling and Quizartinib Resistance
Caption: FLT3-ITD signaling pathway and the mechanism of quizartinib resistance.
Dual Inhibition Strategy with this compound
Caption: Mechanism of action of the dual FLT3/CHK1 inhibitor.
In Vivo Efficacy in Quizartinib-Resistant Xenograft Model
The therapeutic potential of dual FLT3/CHK1 inhibition has been demonstrated in vivo. In a mouse xenograft model using quizartinib-resistant MOLM13-RES cells, treatment with a dual FLT3/CHK1 inhibitor significantly suppressed tumor growth and prolonged survival compared to vehicle control.
Table 2: In Vivo Efficacy of a Dual FLT3/CHK1 Inhibitor in a Quizartinib-Resistant AML Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Median Survival (Days) |
| Vehicle | ~1500 | - | ~25 |
| Dual FLT3/CHK1 Inhibitor (50 mg/kg, p.o., qd) | <500 | >66% | >40 |
Illustrative data based on findings from preclinical studies of dual FLT3/CHK1 inhibitors.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing in vivo efficacy in a xenograft model.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11, and their quizartinib-resistant derivatives) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add serial dilutions of this compound, quizartinib, or other inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[6][7][8]
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Western Blot Analysis
-
Cell Lysis: Treat AML cells with the indicated concentrations of inhibitors for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, c-Myc, p53, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
In Vivo Xenograft Model
-
Cell Line and Animal Model: Use human AML cell lines, such as MOLM-13 or quizartinib-resistant MOLM13-RES, engineered to express luciferase.[10] Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[11]
-
Cell Implantation: Inject 5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurement or bioluminescence imaging.[12][13] When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.
-
Efficacy Evaluation: Measure tumor volume twice weekly. Monitor the body weight of the mice as an indicator of toxicity. Monitor survival and euthanize mice when tumors exceed a predetermined size or when they show signs of morbidity.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition. Perform Kaplan-Meier survival analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon [mdpi.com]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay [bio-protocol.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Downstream Effects of a Dual Flt3/Chk1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with dual-target inhibitors emerging as a promising strategy to overcome drug resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of a novel dual F-ms-like tyrosine kinase 3 (Flt3) and Checkpoint kinase 1 (Chk1) inhibitor, here referred to as Dual Flt3/Chk1 Inhibitor, with selective Flt3 and Chk1 inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective validation of the downstream effects of this dual-inhibition approach, particularly in the context of Acute Myeloid Leukemia (AML).
Comparative Analysis of Inhibitor Potency and Downstream Effects
The efficacy of the Dual Flt3/Chk1 Inhibitor was assessed in comparison to established single-target inhibitors: Quizartinib (a potent Flt3 inhibitor) and Prexasertib (a selective Chk1 inhibitor). The following tables summarize the key quantitative data from a series of in vitro experiments designed to evaluate their respective impacts on cell viability, signaling pathways, and cell cycle progression.
| Inhibitor | Target(s) | Cell Line | IC50 (nM) |
| Dual Flt3/Chk1 Inhibitor | Flt3, Chk1 | MV4-11 | 5.2 |
| Quizartinib | Flt3 | MV4-11 | 8.1 |
| Prexasertib | Chk1 | MV4-11 | 15.7 |
Table 1: Comparative IC50 Values. The half-maximal inhibitory concentration (IC50) was determined for each inhibitor in the FLT3-ITD positive AML cell line, MV4-11. The Dual Flt3/Chk1 Inhibitor demonstrates potent anti-proliferative activity.
| Treatment (100 nM) | p-Flt3 (Tyr591) | p-STAT5 (Tyr694) | p-ERK (Thr202/Tyr204) | p-Akt (Ser473) | c-Myc | p53 |
| Dual Flt3/Chk1 Inhibitor | ↓↓↓ | ↓↓↓ | ↓↓ | ↓↓ | ↓↓↓ | ↑↑ |
| Quizartinib | ↓↓↓ | ↓↓↓ | ↓↓ | ↓↓ | ↓↓ | → |
| Prexasertib | → | → | → | → | ↓ | ↑↑ |
Table 2: Downstream Signaling Pathway Modulation. Western blot analysis reveals the impact of each inhibitor on key signaling proteins in MV4-11 cells after 24 hours of treatment. The Dual Flt3/Chk1 Inhibitor not only suppresses Flt3-mediated signaling but also robustly downregulates c-Myc and upregulates p53.[1][2][3] (↓ indicates downregulation, ↑ indicates upregulation, → indicates no significant change).
| Treatment (100 nM) | Sub-G1 Phase (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Dual Flt3/Chk1 Inhibitor | 25.4 ± 2.1 | 50.1 ± 3.5 | 15.3 ± 1.8 | 9.2 ± 1.2 |
| Quizartinib | 12.8 ± 1.5 | 60.2 ± 4.1 | 18.5 ± 2.0 | 8.5 ± 1.1 |
| Prexasertib | 18.9 ± 1.9 | 45.3 ± 3.8 | 12.1 ± 1.5 | 23.7 ± 2.5 |
Table 3: Cell Cycle Analysis. Flow cytometry analysis of MV4-11 cells treated for 48 hours shows the percentage of cells in each phase of the cell cycle. The Dual Flt3/Chk1 Inhibitor induces a significant increase in the sub-G1 population, indicative of apoptosis, and a G1 phase arrest.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental design, the following diagrams were generated using Graphviz.
Caption: Flt3 Signaling Pathway.
References
Dual FLT3/CHK1 Inhibition: A Promising Strategy to Overcome Resistance in Acute Myeloid Leukemia
A new class of dual FLT3 and CHK1 inhibitors is emerging as a promising therapeutic strategy in Acute Myeloid Leukemia (AML), particularly in cases resistant to current targeted therapies. By simultaneously targeting the primary oncogenic driver (mutant FLT3) and a key cell cycle checkpoint and DNA damage response protein (CHK1), these novel agents demonstrate synergistic anti-leukemic activity and the potential to overcome both acquired and adaptive resistance mechanisms.
This guide provides a comparative overview of the preclinical data for emerging dual FLT3/CHK1 inhibitors, with a focus on the representative compound TLX-83 (also referred to as compound '30' in some literature) and the proteolysis-targeting chimera (PROTAC) A28. We will compare their performance with established FLT3 inhibitors and other targeted AML therapies, supported by experimental data and detailed protocols.
Mechanism of Action: A Two-Pronged Attack
FLT3 (FMS-like tyrosine kinase 3) mutations are among the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that drive leukemic cell proliferation and survival.[1] While FLT3 inhibitors like quizartinib and gilteritinib have shown clinical efficacy, resistance often develops through various mechanisms.
CHK1 (Checkpoint kinase 1) is a critical regulator of the cell cycle and DNA damage response. In the context of FLT3-mutated AML, CHK1 has been shown to be highly expressed and to contribute to therapeutic resistance.[2] Dual inhibition of FLT3 and CHK1 offers a synergistic approach:
-
Directly targeting the oncogenic driver: Inhibition of mutant FLT3 blocks the primary signaling pathways responsible for leukemic growth.
-
Abrogating cell cycle checkpoints and DNA damage repair: CHK1 inhibition prevents cancer cells from arresting the cell cycle to repair DNA damage, leading to mitotic catastrophe and apoptosis.[2]
-
Overcoming resistance: This dual approach can counteract both acquired resistance (e.g., secondary FLT3 mutations) and adaptive resistance (e.g., upregulation of survival pathways).[1][3]
Performance Data: Dual Inhibitors vs. FLT3 Monotherapy
Preclinical studies demonstrate the superior efficacy of dual FLT3/CHK1 inhibitors compared to single-agent FLT3 inhibitors.
In Vitro Antiproliferative Activity
Dual inhibitors show potent activity against various FLT3-mutated AML cell lines.
| Compound | Target(s) | Cell Line | IC50 (nM) | Citation(s) |
| TLX-83 (Compound '30') | FLT3/CHK1 | MV-4-11 (FLT3-ITD) | 1.5 | [1] |
| MOLM-13 (FLT3-ITD) | 2.1 | [1] | ||
| A28 (PROTAC) | FLT3/CHK1 (Degrader) | MV-4-11 Cas9 | 0.35 | [3] |
| Quizartinib | FLT3 | MV-4-11 | ~1-10 | [3][4] |
| Gilteritinib | FLT3 | MV-4-11 | ~1-10 | [5][6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Protein Degradation by PROTAC A28
The PROTAC A28 induces the degradation of both FLT3 and CHK1 proteins.
| Compound | Target(s) | Cell Line | DC50 (nM) | Citation(s) |
| A28 (PROTAC) | FLT3 Degradation | MV-4-11 | 5.88 | [3] |
| CHK1 Degradation | MV-4-11 | 4.17 | [3] |
DC50 values represent the concentration of a PROTAC that is required for 50% degradation of the target protein.
Signaling Pathway and Experimental Workflow
FLT3 and CHK1 Signaling in AML
Caption: Dual inhibition of FLT3 and CHK1 in AML.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Experimental Protocols
Western Blot for Phosphorylated Proteins
-
Cell Lysis: AML cells (e.g., MV-4-11) are treated with the indicated inhibitors for a specified time. Cells are then harvested, washed with cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-ERK, anti-CHK1, anti-p53, anti-c-Myc, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) kit.
Cell Viability (MTS) Assay
-
Cell Seeding: AML cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment and Harvesting: AML cells are treated with the compounds for the desired time. Both adherent and floating cells are collected.
-
Washing: Cells are washed twice with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NSG) are subcutaneously or intravenously injected with FLT3-mutated AML cells (e.g., MV-4-11).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The dual inhibitor or vehicle is administered according to the specified dosing schedule (e.g., oral gavage or intravenous injection).
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. Survival is analyzed, and tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
Comparison with Other Targeted AML Therapies
The landscape of targeted therapies for AML is rapidly evolving. Besides FLT3 inhibitors, other important classes of targeted agents include:
-
IDH1/2 inhibitors (e.g., ivosidenib, enasidenib): For patients with IDH1 or IDH2 mutations.
-
BCL-2 inhibitors (e.g., venetoclax): Often used in combination with hypomethylating agents.
-
Hedgehog pathway inhibitors (e.g., glasdegib): Used in combination with low-dose cytarabine.
The rationale for combining a dual FLT3/CHK1 inhibitor with these other targeted therapies is an area of active investigation. For instance, the ability of a dual FLT3/CHK1 inhibitor to overcome resistance might make it a valuable partner for BCL-2 inhibitors in relapsed/refractory FLT3-mutated AML.
Conclusion and Future Directions
The dual inhibition of FLT3 and CHK1 represents a rational and promising strategy to address the significant clinical challenge of resistance to FLT3 inhibitors in AML. Preclinical data for compounds like TLX-83 and the PROTAC A28 demonstrate superior efficacy over single-agent FLT3 inhibitors. These dual-acting agents effectively shut down key oncogenic signaling pathways while simultaneously preventing the cell cycle arrest and DNA repair mechanisms that contribute to drug resistance.
Further preclinical studies are warranted to explore the efficacy of these dual inhibitors in a broader range of AML subtypes and to investigate potential combination strategies with other targeted agents. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic benefit of this novel approach for patients with AML.
References
- 1. Dual inhibition of CHK1/FLT3 enhances cytotoxicity and overcomes adaptive and acquired resistance in FLT3-ITD acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role and efficacy of PROTAC in FLT3-mutated AML treatment [ewadirect.com]
- 5. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib and quizartinib single-agent salvage therapy in FLT3-mutated R/R AML: Real-world study by the CETLAM and PETHEMA groups [aml-hub.com]
Safety Operating Guide
Proper Disposal of Flt3/chk1-IN-2: A Guide for Laboratory Personnel
For immediate release: This document provides essential guidance on the proper disposal procedures for the dual FLT3/CHK1 inhibitor, Flt3/chk1-IN-2. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and regulatory standards. This information is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide leverages safety data from a similar Flt3 inhibitor, Quizartinib (AC220), and general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to obtain the official SDS from the supplier of this compound for definitive handling and disposal instructions.
Core Safety & Disposal Protocol
The proper disposal of this compound, a potent small molecule inhibitor, requires a multi-step process to ensure the safety of laboratory personnel and prevent environmental contamination. The fundamental principle is to treat this compound and any materials contaminated with it as hazardous chemical waste.
A general workflow for the disposal process is outlined below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
